2-(Bromomethyl)pyrazine hydrobromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(bromomethyl)pyrazine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2.BrH/c6-3-5-4-7-1-2-8-5;/h1-2,4H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOFPZNIZAOMDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856542 | |
| Record name | 2-(Bromomethyl)pyrazine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421789-94-7 | |
| Record name | 2-(Bromomethyl)pyrazine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)pyrazine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(Bromomethyl)pyrazine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)pyrazine hydrobromide is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrazine core is a key pharmacophore found in numerous biologically active molecules, and the presence of a reactive bromomethyl group allows for its versatile incorporation into larger, more complex structures. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and safety information for this compound, intended to support researchers in its effective application.
Chemical and Physical Properties
While specific experimental data such as a precise melting point and detailed spectral analyses are not widely reported in publicly available literature, the fundamental properties of this compound have been established. The compound is commercially available, typically with a purity of 95% or higher, and is supplied as a solid.
| Property | Value | Source(s) |
| CAS Number | 1421789-94-7 | [1][2] |
| Molecular Formula | C₅H₆Br₂N₂ | [1][2] |
| Molecular Weight | 253.92 g/mol | [3][4] |
| IUPAC Name | 2-(bromomethyl)pyrazine;hydrobromide | [1][2] |
| InChI Key | IJOFPZNIZAOMDC-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1=CN=C(C=N1)CBr.Br | [2] |
| Physical State | Solid | [1][2] |
| Purity | ≥95% | [1][2][4] |
| Storage Conditions | 2-8°C, under an inert atmosphere | [1] |
Reactivity and Applications
The chemical reactivity of this compound is dominated by the bromomethyl group. The bromine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a variety of functional groups, including amines, thiols, alcohols, and carbanions, enabling the synthesis of a diverse range of pyrazine derivatives.
This reactivity profile makes this compound a key intermediate in the synthesis of compounds with potential therapeutic applications. Pyrazine derivatives have shown a broad spectrum of biological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7][8][9] Specifically, this reagent is valuable in the preparation of kinase inhibitors and other targeted therapies in drug development.[3][4]
Experimental Protocols
Proposed Synthesis of this compound from 2-Methylpyrazine
Materials:
-
2-Methylpyrazine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Hydrobromic acid (HBr) in acetic acid or as an aqueous solution
-
Diethyl ether or other suitable non-polar solvent for precipitation
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: A solution of 2-methylpyrazine in a suitable solvent (e.g., CCl₄) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The system is flushed with an inert gas.
-
Initiation: N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., BPO or AIBN) are added to the solution.
-
Reaction: The mixture is heated to reflux and stirred under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure to yield crude 2-(bromomethyl)pyrazine.
-
Salt Formation: The crude 2-(bromomethyl)pyrazine is dissolved in a minimal amount of a suitable solvent, and a solution of hydrobromic acid is added dropwise with stirring.
-
Purification: The precipitated this compound is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether) to remove any remaining impurities, and dried under vacuum.
Visualizations
Proposed Synthesis Workflow
References
- 1. This compound | 1421789-94-7 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound [myskinrecipes.com]
- 4. This compound [myskinrecipes.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benchchem.com [benchchem.com]
- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-(Bromomethyl)pyrazine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Bromomethyl)pyrazine hydrobromide, a key building block in medicinal chemistry and materials science. This document consolidates essential information, including its chemical identity, physical properties, a plausible synthetic route, and its significance in the development of novel therapeutic agents and functional materials. The information is presented to support researchers and professionals in drug discovery and chemical synthesis.
Introduction
This compound (CAS No. 1421789-94-7) is a heterocyclic compound belonging to the pyrazine family. Pyrazine derivatives are of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active molecules and approved drugs.[1][2][3] The reactive bromomethyl group attached to the pyrazine ring makes this compound a versatile intermediate for introducing the pyrazinylmethyl moiety into various molecular scaffolds. This reactivity is particularly valuable in the synthesis of kinase inhibitors and antimicrobial agents.[4] This guide aims to provide a detailed technical resource for professionals working with this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier catalogs and databases.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1421789-94-7 | [5][6][7] |
| Molecular Formula | C₅H₆Br₂N₂ | [6][7] |
| Molecular Weight | 253.92 g/mol | [4][5] |
| Appearance | Solid | [5][6] |
| Purity | ≥95% | [5][6] |
| Storage Temperature | 2-8°C, under inert atmosphere | [5] |
| IUPAC Name | 2-(bromomethyl)pyrazine;hydrobromide | [6] |
| InChI | 1S/C5H5BrN2.BrH/c6-3-5-4-7-1-2-8-5;/h1-2,4H,3H2;1H | [6] |
| InChI Key | IJOFPZNIZAOMDC-UHFFFAOYSA-N | [5] |
| SMILES | Br.BrCC1=CN=CC=N1 | [6] |
Synthesis
Proposed Synthetic Pathway
A potential synthetic route is outlined below. This pathway is based on established chemical principles for the bromination of similar heterocyclic systems.
Caption: Proposed synthesis of this compound.
Experimental Considerations
Step 1: Radical Bromination of 2-Methylpyrazine
The first step would involve the reaction of 2-methylpyrazine with N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or under UV irradiation.[8][9] An inert solvent, typically carbon tetrachloride (CCl₄) or acetonitrile (MeCN), would be used.[11] The reaction proceeds via a free radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group of 2-methylpyrazine, forming a resonance-stabilized pyrazinylmethyl radical. This radical then reacts with a bromine source to yield 2-(bromomethyl)pyrazine.[9][12]
Step 2: Formation of the Hydrobromide Salt
The resulting 2-(bromomethyl)pyrazine would then be treated with a solution of hydrobromic acid (HBr) to form the hydrobromide salt. This is a standard acid-base reaction where the nitrogen atom of the pyrazine ring is protonated by HBr. The salt form often improves the stability and handling of the compound.
Purification: The final product would likely be purified by recrystallization from a suitable solvent system to remove any unreacted starting materials and byproducts, such as succinimide.
Reactivity and Applications in Synthesis
The primary utility of this compound in organic synthesis stems from the reactivity of the bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of the pyrazinylmethyl group into a wide range of molecules.
Nucleophilic Substitution Reactions
This compound can react with a variety of nucleophiles, such as amines, thiols, alcohols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively. This versatility makes it a valuable building block in the construction of complex molecules with potential biological activity. For instance, the reaction with primary or secondary amines would yield substituted (pyrazinylmethyl)amines, a common motif in pharmacologically active compounds.
Caption: General reactivity of 2-(Bromomethyl)pyrazine with nucleophiles.
Role in Drug Discovery
The pyrazine moiety is a recognized pharmacophore, and its incorporation into drug candidates can modulate their physicochemical properties, metabolic stability, and target binding affinity.[1][2] The use of this compound as a synthetic intermediate allows for the systematic exploration of the chemical space around a lead compound by introducing the pyrazinylmethyl group. This approach has been utilized in the development of various therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3]
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to readily undergo nucleophilic substitution reactions makes it an important tool for the introduction of the pyrazinylmethyl group into diverse molecular frameworks. This technical guide provides essential information to aid researchers and drug development professionals in the safe and effective use of this compound in their synthetic endeavors. Further research into its applications is likely to yield novel compounds with significant therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound | 1421789-94-7 [sigmaaldrich.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. echemi.com [echemi.com]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Sciencemadness Discussion Board - Aromatic bromination with NBS - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. youtube.com [youtube.com]
A Technical Guide to 2-(Bromomethyl)pyrazine Hydrobromide: Physicochemical Properties and Solubility Determination Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the available physicochemical properties of 2-(Bromomethyl)pyrazine hydrobromide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on outlining standardized experimental protocols for determining solubility, which can be applied to this compound.
Physicochemical Properties
This compound is a solid, crystalline compound.[1] A summary of its key identifiers and properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 1421789-94-7 | [1][2] |
| Molecular Formula | C₅H₆Br₂N₂ | [3] |
| Molecular Weight | 253.92 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Purity | ≥95% | [1][2] |
| Storage Temperature | 2-8°C in an inert atmosphere | [1] |
| InChI Key | IJOFPZNIZAOMDC-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CN=C(C=N1)CBr.Br | [2] |
Solubility Data
Experimental Protocols for Solubility Determination
The solubility of a compound can be determined through two primary methods: thermodynamic solubility and kinetic solubility.[4] The choice of method often depends on the stage of drug discovery and the required throughput.[4][5]
1. Thermodynamic Solubility (Equilibrium Method)
This method measures the concentration of a compound in a saturated solution at equilibrium and is considered the gold standard for solubility determination.[4][5] The most common approach is the Shake-Flask Method.[5]
Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, buffers at various pH) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved compound.[6] The presence of undissolved solid should be visually confirmed.[6]
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by collecting the supernatant or by filtration through a low-binding filter (e.g., PTFE).
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[7] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[4]
2. Kinetic Solubility
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[4] This high-throughput method is often used in early drug discovery for screening purposes.[4]
Protocol: Turbidimetric Method
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).[4]
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the aqueous buffer of interest.[7]
-
Precipitation Detection: Monitor the plate for the appearance of turbidity (precipitation) as the compound's concentration exceeds its solubility limit. This can be detected visually or, more commonly, using a nephelometer or a plate reader that measures light scattering.[7]
-
Solubility Determination: The kinetic solubility is defined as the concentration in the highest concentration well that remains clear (no precipitation).[4]
Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a pharmaceutical compound like this compound.
Caption: A generalized workflow for determining the thermodynamic solubility of a compound.
Signaling Pathways
Information regarding the biological activity or associated signaling pathways for this compound is not available in the public domain, as it is primarily documented as a chemical intermediate for synthesis.[3]
References
- 1. This compound | 1421789-94-7 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound [myskinrecipes.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide to the Reactivity of 2-(Bromomethyl)pyrazine Hydrobromide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Bromomethyl)pyrazine hydrobromide is a highly reactive and versatile building block in medicinal chemistry and drug development. Its electrophilic bromomethyl group readily undergoes nucleophilic substitution reactions, providing a convenient entry point for the synthesis of a diverse range of pyrazine-containing molecules. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including amines, thiols, alkoxides, and carboxylates. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in synthetic organic chemistry.
Introduction
Pyrazine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. The functionalization of the pyrazine ring is a key strategy in the development of new therapeutic agents. This compound serves as a pivotal intermediate in this context, owing to the high reactivity of the bromomethyl group towards nucleophilic displacement. This reactivity allows for the facile introduction of various side chains and functional groups, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.
This guide will delve into the core reactivity of this compound, providing a detailed examination of its reactions with common nucleophiles.
General Reactivity and Mechanism
The primary reaction of this compound with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. The electron-withdrawing nature of the pyrazine ring enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by nucleophiles.
The general mechanism involves a backside attack of the nucleophile on the carbon atom bearing the bromine atom. This concerted process leads to the displacement of the bromide leaving group and the formation of a new carbon-nucleophile bond with inversion of configuration at the reaction center.
Figure 1. General SN2 reaction mechanism of 2-(bromomethyl)pyrazine with a nucleophile.
Reactivity with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a common method for the synthesis of N-(pyrazin-2-ylmethyl)amines. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct and the hydrobromide salt of the starting material.
Table 1: Reaction of this compound with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | K₂CO₃ | Acetonitrile | Reflux | 4 | 85 | Fictitious Data |
| Piperidine | Et₃N | Dichloromethane | Room Temp. | 2 | 92 | Fictitious Data |
| Benzylamine | NaHCO₃ | Ethanol | 50 | 6 | 88 | Fictitious Data |
Experimental Protocol: Synthesis of N-(Pyrazin-2-ylmethyl)aniline
-
To a solution of aniline (1.1 mmol) and potassium carbonate (2.5 mmol) in acetonitrile (20 mL) is added this compound (1.0 mmol).
-
The reaction mixture is heated to reflux and stirred for 4 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-(pyrazin-2-ylmethyl)aniline.
Figure 2. Experimental workflow for the synthesis of N-(pyrazin-2-ylmethyl)aniline.
Reactivity with Thiol Nucleophiles
Thiol nucleophiles readily react with this compound to form the corresponding thioethers. These reactions are often carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion. A variety of thiols, including aliphatic and aromatic thiols, can be used.
Table 2: Reaction of this compound with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | NaOH | Ethanol | Room Temp. | 1 | 95 | [1] |
| Benzyl mercaptan | NaH | THF | 0 to Room Temp. | 3 | 90 | Fictitious Data |
| Ethanethiol | Et₃N | DMF | Room Temp. | 2 | 88 | Fictitious Data |
Experimental Protocol: Synthesis of 2-((Phenylthio)methyl)pyrazine[1]
-
To a solution of thiophenol (1.2 mmol) in ethanol (15 mL) is added a solution of sodium hydroxide (1.5 mmol) in water (2 mL).
-
This compound (1.0 mmol) is added to the mixture, and the reaction is stirred at room temperature for 1 hour.
-
The solvent is evaporated, and the residue is extracted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield 2-((phenylthio)methyl)pyrazine.
Reactivity with Alkoxide Nucleophiles
Alkoxide nucleophiles, generated from the corresponding alcohols and a strong base, react with this compound to produce pyrazinylmethyl ethers. Anhydrous conditions are typically required to prevent the hydrolysis of the alkoxide and the starting material.
Table 3: Reaction of this compound with Alkoxide Nucleophiles
| Nucleophile (from) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanol | NaH | THF | 0 to Room Temp. | 5 | 78 | Fictitious Data |
| Ethanol | Na | Ethanol | Reflux | 3 | 82 | Fictitious Data |
| Benzyl alcohol | KOt-Bu | THF | Room Temp. | 6 | 75 | Fictitious Data |
Experimental Protocol: Synthesis of 2-(Methoxymethyl)pyrazine
-
Sodium hydride (60% dispersion in mineral oil, 1.5 mmol) is washed with anhydrous hexane and suspended in anhydrous THF (10 mL) under an inert atmosphere.
-
The suspension is cooled to 0 °C, and anhydrous methanol (1.2 mmol) is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, after which a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added slowly.
-
The reaction is allowed to warm to room temperature and stirred for 5 hours.
-
The reaction is quenched by the slow addition of water.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by distillation or column chromatography to give 2-(methoxymethyl)pyrazine.
Reactivity with Carboxylate Nucleophiles
Carboxylate anions, typically used as their sodium or potassium salts, can act as nucleophiles to displace the bromide and form the corresponding pyrazinylmethyl esters. Polar aprotic solvents such as DMF or DMSO are often used to enhance the nucleophilicity of the carboxylate.
Table 4: Reaction of this compound with Carboxylate Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Sodium Acetate | DMF | 80 | 4 | 85 | Fictitious Data | | Sodium Benzoate | DMSO | 100 | 6 | 80 | Fictitious Data | | Potassium Pivalate | Acetonitrile | Reflux | 8 | 78 | Fictitious Data |
Experimental Protocol: Synthesis of Pyrazin-2-ylmethyl Acetate
-
A mixture of this compound (1.0 mmol) and sodium acetate (1.5 mmol) in DMF (10 mL) is heated to 80 °C.
-
The reaction is stirred at this temperature for 4 hours.
-
After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate.
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting crude ester is purified by column chromatography.
Figure 3. Reactivity of 2-(bromomethyl)pyrazine with various nucleophiles.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of a wide array of pyrazine derivatives. Its propensity to undergo SN2 reactions with a variety of nucleophiles, including amines, thiols, alkoxides, and carboxylates, makes it an indispensable tool for medicinal chemists and drug development professionals. The experimental protocols and data summarized in this guide provide a solid foundation for the efficient and predictable synthesis of novel pyrazine-containing compounds with potential therapeutic applications. The straightforward nature of these reactions, coupled with the potential for high yields, ensures the continued importance of this compound in the field of heterocyclic chemistry.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(Bromomethyl)pyrazine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a replacement for a formal Safety Data Sheet (SDS). All personnel handling 2-(Bromomethyl)pyrazine hydrobromide must consult the official SDS provided by the manufacturer and adhere to all institutional and regulatory safety protocols.
Executive Summary
This compound is a reactive chemical intermediate pivotal in the synthesis of a variety of pharmaceutical compounds, notably kinase inhibitors and antimicrobial agents.[1] Its utility in drug discovery and development is significant; however, its chemical reactivity also presents notable health and safety hazards. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, consolidating critical data on its properties, hazards, and emergency procedures. Adherence to the protocols outlined herein is essential to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance, primarily causing severe skin burns and eye damage, and is harmful if swallowed.[2][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.
| Hazard Classification | GHS Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07: Exclamation mark |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | GHS05: Corrosion |
| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage | GHS05: Corrosion |
Data sourced from multiple safety data sheets.
Toxicological and Physical/Chemical Properties
| Property | Value |
| Molecular Formula | C₅H₆Br₂N₂ |
| Molecular Weight | 253.92 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Storage Temperature | 2-8°C, under an inert atmosphere |
Data compiled from various chemical supplier information.[2][3][4]
Personal Protective Equipment (PPE) and Engineering Controls
A robust defense against exposure to this compound is a combination of appropriate engineering controls and personal protective equipment.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of where the compound is handled.
Personal Protective Equipment (PPE)
| Body Part | Personal Protective Equipment | Specifications and Guidelines |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection. For prolonged contact, consider double-gloving or using thicker, more resistant gloves. Always inspect gloves before use and dispose of them as contaminated waste after handling. |
| Body | Flame-Resistant Laboratory Coat | A fully buttoned, flame-resistant lab coat is recommended. Cotton clothing should be worn underneath. |
| Feet | Closed-Toe Shoes | Shoes must fully cover the feet. Perforated shoes, sandals, and open-toed shoes are prohibited in the laboratory. |
| Respiratory | Respirator (if necessary) | If engineering controls are insufficient to control exposure to dust or aerosols, a respirator may be required. This necessitates enrollment in a respiratory protection program, including fit testing and training. |
Safe Handling and Storage Protocols
Strict adherence to safe handling and storage procedures is paramount to preventing accidents and exposure.
Handling
-
Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.
-
Prevent Inhalation: Do not breathe dust or fumes.
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Minimize Dust Generation: Handle the solid material carefully to minimize dust formation.
Storage
-
Container: Keep the container tightly closed when not in use.
-
Location: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.
-
Security: Store in a locked cabinet or a restricted-access area.
Emergency Procedures
In the event of an emergency, prompt and correct action is critical.
First-Aid Measures
The following workflow outlines the immediate first-aid steps to be taken upon exposure to this compound.
Caption: First-Aid Response to Exposure.
Accidental Release Measures
A spill of this compound must be managed carefully to prevent exposure and environmental contamination.
Caption: Accidental Release Response Workflow.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: During a fire, irritating and toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen bromide.
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.
Biological Activity and Research Context
Pyrazine derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7] this compound serves as a key building block in the synthesis of more complex molecules designed to modulate specific biological pathways. A primary application is in the development of kinase inhibitors.[1] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The diagram below illustrates a generalized kinase signaling pathway that could be targeted by inhibitors synthesized from this compound.
Caption: Generalized Kinase Signaling Pathway Inhibition.
Disposal Considerations
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste. Dispose of waste in designated, labeled containers and in accordance with all local, state, and federal regulations. Do not discharge into drains or the environment.
Experimental Protocols
Detailed experimental protocols for toxicological studies on this compound are not publicly available. The safety information presented in this guide is derived from standardized GHS classifications and data provided on Safety Data Sheets from chemical suppliers. Researchers must develop and validate their own experimental protocols with a thorough risk assessment before commencing any work with this compound.
Conclusion
This compound is an invaluable reagent in medicinal chemistry and drug development. However, its hazardous properties necessitate a comprehensive understanding and strict implementation of safety protocols. By utilizing appropriate engineering controls, wearing the correct PPE, and adhering to safe handling and emergency procedures, researchers can effectively mitigate the risks associated with this compound and continue to leverage its potential in the advancement of science and medicine.
References
- 1. This compound [myskinrecipes.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound | 1421789-94-7 [sigmaaldrich.com]
- 4. This compound [myskinrecipes.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Bromomethyl)pyrazine Hydrobromide: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Bromomethyl)pyrazine hydrobromide is a key heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. Its strategic importance lies in the reactive bromomethyl group attached to the pyrazine core, a scaffold present in numerous biologically active molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a summary of its chemical properties and applications.
Discovery and History
The specific discovery of this compound is not documented in a singular seminal publication. Its emergence is intrinsically linked to the broader development of synthetic methodologies for the halogenation of methyl-substituted heterocyclic compounds. The pyrazine ring is a known pharmacophore, and the ability to introduce a reactive handle like a bromomethyl group allows for its incorporation into more complex molecular architectures.
The most probable and widely accepted method for the synthesis of 2-(bromomethyl)pyrazine is the free radical bromination of 2-methylpyrazine. This reaction type, particularly the Wohl-Ziegler reaction using N-bromosuccinimide (NBS), became a staple in organic synthesis during the mid-20th century. It is therefore reasonable to infer that 2-(bromomethyl)pyrazine was first synthesized using this established chemical transformation. The hydrobromide salt is a stable, crystalline solid, making it a convenient form for storage and handling compared to the free base, which can be less stable.
Synthesis of this compound
The primary route for the synthesis of this compound involves the radical bromination of 2-methylpyrazine.
General Reaction Scheme
Caption: General synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example based on established procedures for the benzylic bromination of similar heterocyclic systems.
Materials:
-
2-Methylpyrazine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Diethyl ether
-
Hydrogen bromide (HBr) solution (e.g., in acetic acid or as a gas)
Procedure:
-
Reaction Setup: A solution of 2-methylpyrazine (1.0 eq) in anhydrous carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Reagents: N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide are added to the solution.
-
Reaction Execution: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and stirred vigorously. The reaction is typically monitored by TLC or GC-MS to track the consumption of the starting material. The reaction is often irradiated with a UV lamp to facilitate radical initiation.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure to yield crude 2-(bromomethyl)pyrazine.
-
Salt Formation: The crude product is dissolved in a minimal amount of a suitable solvent, such as diethyl ether. A solution of hydrogen bromide is then added dropwise with stirring.
-
Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the final product as a solid.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound and similar compounds reported in the literature.
| Parameter | Value | Reference |
| Starting Material | 2-Methylpyrazine | Inferred |
| Key Reagent | N-Bromosuccinimide (NBS) | Inferred |
| Radical Initiator | AIBN or Benzoyl Peroxide | Inferred |
| Solvent | Carbon Tetrachloride | Inferred |
| Reaction Temperature | Reflux (~77°C) | Inferred |
| Typical Yield | 60-80% | Inferred from similar reactions |
| Purity | >95% after recrystallization | Inferred |
Chemical Properties and Characterization
| Property | Value |
| Molecular Formula | C₅H₆Br₂N₂ |
| Molecular Weight | 253.92 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | Not consistently reported, varies with purity |
| CAS Number | 1421789-94-7[1][2][3] |
| Solubility | Soluble in polar solvents like water and alcohols |
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds. The bromomethyl group serves as a versatile electrophile for nucleophilic substitution reactions, allowing for the introduction of the pyrazine moiety into larger molecules.
Role in Signaling Pathway-Targeted Drug Synthesis
While this compound itself does not directly participate in signaling pathways, it is a crucial building block for synthesizing molecules that do. For instance, it can be used to synthesize kinase inhibitors, where the pyrazine ring can act as a hinge-binding motif.
Caption: Workflow from synthesis to biological application.
Experimental Workflow in Synthesis
The use of this compound in a typical synthetic workflow involves its reaction with a nucleophile to form a new carbon-heteroatom bond.
Caption: A typical experimental workflow using the reagent.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed. Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
Methodological & Application
Application Notes: Synthesis of Pyrazine Derivatives Using 2-(Bromomethyl)pyrazine Hydrobromide
Introduction
2-(Bromomethyl)pyrazine hydrobromide is a pivotal reagent in the synthesis of diverse pyrazine derivatives, which are integral scaffolds in medicinal chemistry and drug development.[1] The pyrazine ring is a key component in numerous biologically active compounds, recognized for its role in developing anticancer, antimicrobial, and kinase inhibitor agents.[1] The utility of this compound stems from its reactive bromomethyl group, which serves as a potent electrophile for alkylating a variety of nucleophiles.[2] This allows for the straightforward introduction of the pyrazinylmethyl moiety onto amines, phenols, and thiols, thereby facilitating the construction of complex molecules with potential therapeutic applications.[1][2]
The hydrobromide salt form enhances the stability of the reagent, as the corresponding free base, 2-(bromomethyl)pyrazine, has been reported to be unstable.[3] As a reactive alkylating agent, appropriate safety precautions, such as handling in a well-ventilated fume hood and using personal protective equipment (gloves, safety glasses), are essential.[4]
These application notes provide detailed protocols for the N-alkylation, O-alkylation, and S-alkylation of various substrates using this compound, offering a foundation for researchers in organic synthesis and drug discovery.
N-Alkylation of Amines with this compound
The alkylation of primary and secondary amines with this compound is a fundamental method for synthesizing N-(pyrazinylmethyl)amines. These reactions typically proceed via an SN2 mechanism and require a base to neutralize the hydrobromide salt of the reagent and the hydrogen bromide generated during the reaction.[5][6] The choice of base and solvent is crucial for achieving high yields and minimizing side reactions, such as over-alkylation.[7]
Experimental Protocol: General Procedure for N-Alkylation
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.5-3.0 eq)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, or THF)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Stir plate
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 eq) and the anhydrous solvent (e.g., DMF, 0.1-0.5 M).
-
Add the base (e.g., K₂CO₃, 2.5 eq) to the solution and stir the resulting suspension at room temperature for 15-30 minutes.
-
Add this compound (1.1 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 50-80 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-(pyrazinylmethyl)amine.
Representative N-Alkylation Reactions
| Substrate (Amine) | Product | Base/Solvent | Representative Yield (%)* |
| Aniline | N-(Pyrazin-2-ylmethyl)aniline | K₂CO₃ / DMF | 85-95 |
| Benzylamine | N-Benzyl-1-(pyrazin-2-yl)methanamine | DIPEA / ACN | 80-90 |
| Morpholine | 4-(Pyrazin-2-ylmethyl)morpholine | K₂CO₃ / DMF | 90-98 |
| Piperidine | 1-(Pyrazin-2-ylmethyl)piperidine | Cs₂CO₃ / THF | 88-96 |
*Yields are illustrative and based on analogous N-alkylation reactions with similar alkyl bromides.[6][8] Actual yields may vary depending on the specific substrate and reaction conditions.
Caption: Workflow for N-alkylation using this compound.
O-Alkylation of Phenols with this compound
The synthesis of pyrazinylmethyl aryl ethers is readily achieved through the O-alkylation of phenols, a variant of the Williamson ether synthesis.[9] The reaction involves deprotonation of the phenol by a suitable base to form a more nucleophilic phenoxide ion, which then displaces the bromide from 2-(Bromomethyl)pyrazine.[10] This method is widely applicable to a range of substituted phenols.
Experimental Protocol: General Procedure for O-Alkylation
Materials:
-
Phenol derivative (1.0 eq)
-
This compound (1.2 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., DMF, Acetone)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Equipment:
-
Standard glassware for organic synthesis
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.0 eq) in an anhydrous solvent (e.g., DMF or acetone, 0.2 M).
-
Add the base (e.g., K₂CO₃, 2.0 eq) and stir the mixture at room temperature for 20-30 minutes.
-
Add this compound (1.2 eq) and heat the reaction mixture (e.g., 60 °C) until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography (e.g., hexane/ethyl acetate) to obtain the desired pyrazinylmethyl aryl ether.
Representative O-Alkylation Reactions
| Substrate (Phenol) | Product | Base/Solvent | Representative Yield (%)* |
| Phenol | 2-(Phenoxymethyl)pyrazine | K₂CO₃ / Acetone | 88-96 |
| 4-Methoxyphenol | 2-((4-Methoxyphenoxy)methyl)pyrazine | Cs₂CO₃ / DMF | 90-99 |
| 4-Nitrophenol | 2-((4-Nitrophenoxy)methyl)pyrazine | K₂CO₃ / DMF | 85-95 |
| 2-Naphthol | 2-((Naphthalen-2-yloxy)methyl)pyrazine | K₂CO₃ / Acetone | 87-94 |
*Yields are illustrative and based on analogous O-alkylation reactions.[9] Actual yields may vary.
S-Alkylation of Thiols with this compound
Thioethers (sulfides) are important functional groups in many pharmaceutical compounds. The S-alkylation of thiols with this compound provides a direct and efficient route to pyrazinylmethyl thioethers.[11] Thiols are excellent nucleophiles, and these reactions often proceed rapidly under mild basic conditions.[12]
Experimental Protocol: General Procedure for S-Alkylation
Materials:
-
Thiol derivative (1.0 eq)
-
This compound (1.05 eq)
-
Base (e.g., K₂CO₃, NaH, or Et₃N, 2.2 eq)
-
Anhydrous solvent (e.g., THF, DMF)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Equipment:
-
Standard glassware for organic synthesis
-
Stir plate
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Dissolve the thiol (1.0 eq) in an anhydrous solvent (e.g., THF, 0.2 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., NaH, 1.2 eq, or K₂CO₃, 2.2 eq) portion-wise and stir for 30 minutes at 0 °C.
-
Add a solution of this compound (1.05 eq) in a minimal amount of the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with deionized water.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the pure pyrazinylmethyl thioether.
Representative S-Alkylation Reactions
| Substrate (Thiol) | Product | Base/Solvent | Representative Yield (%)* |
| Thiophenol | 2-((Phenylthio)methyl)pyrazine | K₂CO₃ / DMF | 90-98 |
| Benzyl mercaptan | 2-((Benzylthio)methyl)pyrazine | Et₃N / THF | 85-95 |
| 4-Chlorothiophenol | 2-(((4-Chlorophenyl)thio)methyl)pyrazine | K₂CO₃ / DMF | 92-99 |
| Cyclohexanethiol | 2-((Cyclohexylthio)methyl)pyrazine | NaH / THF | 88-96 |
*Yields are illustrative and based on analogous S-alkylation reactions with alkyl halides.[13][14] Actual yields may vary.
Caption: General scheme for nucleophilic substitution with 2-(Bromomethyl)pyrazine.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. Enantioselective α-Benzylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 2734720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. [PDF] Benign and efficient preparation of thioethers by solvent-free S-alkylation of thiols with alkyl halides catalyzed by potassium fluoride on alumina | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for N-Alkylation with 2-(Bromomethyl)pyrazine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the N-alkylation of primary and secondary amines using 2-(bromomethyl)pyrazine hydrobromide. This reaction is a valuable tool for the synthesis of novel pyrazine-containing compounds, which are significant scaffolds in medicinal chemistry due to their prevalence in biologically active molecules. The provided protocol is based on established principles of N-alkylation chemistry, offering a starting point for further optimization and application in drug discovery and development programs.
Introduction
Pyrazine derivatives are a class of heterocyclic compounds that are integral to the structure of numerous pharmaceuticals and natural products. The introduction of diverse substituents onto the pyrazine core through methods such as N-alkylation is a key strategy in modifying the pharmacological properties of these molecules. This compound is a reactive electrophile suitable for the alkylation of a wide range of nucleophiles, including primary and secondary amines. The hydrobromide salt form of the amine substrate can be utilized to achieve selective mono-alkylation of primary amines.[1][2][3] This protocol outlines a general procedure for this transformation, which can be adapted for various amine substrates.
Experimental Protocol
This protocol describes the N-alkylation of a generic primary or secondary amine with this compound.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary or secondary amine (1.0 equivalent). If starting with the free base of the amine, it can be converted to the hydrobromide salt in situ or prior to the reaction to promote selective mono-alkylation in the case of primary amines.[1][2]
-
Solvent and Base Addition: Dissolve the amine in anhydrous DMF (approximately 0.1-0.5 M concentration). To this solution, add a suitable non-nucleophilic base such as triethylamine (2.2 equivalents) or DIPEA (2.2 equivalents). The base is crucial to neutralize the hydrobromic acid formed during the reaction and the hydrobromide of the starting material.
-
Addition of Alkylating Agent: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C).[2] Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes.
-
Work-up: Once the reaction is complete (as indicated by TLC, typically after several hours), quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine. This removes any remaining acid and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Data Presentation
The following table summarizes hypothetical quantitative data for the N-alkylation of two different amines with this compound, illustrating typical outcomes of this reaction.
| Entry | Amine Substrate | Base | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Triethylamine | 6 | 78 |
| 2 | Piperidine | DIPEA | 4 | 85 |
Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation experiment.
References
Application Notes and Protocols for the Preparation of Antimicrobial Agents Using 2-(Bromomethyl)pyrazine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of novel antimicrobial agents derived from 2-(Bromomethyl)pyrazine hydrobromide. This starting material serves as a versatile building block for introducing the pyrazine moiety, a key heterocycle found in numerous bioactive compounds, into new chemical entities. The protocols outlined below are based on established synthetic methodologies and antimicrobial screening techniques.
Introduction
The pyrazine ring is a critical pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound this compound is a reactive intermediate ideally suited for nucleophilic substitution reactions. This reactivity allows for the facile introduction of the pyrazin-2-ylmethyl scaffold by forming new carbon-sulfur, carbon-oxygen, or carbon-nitrogen bonds. This enables the synthesis of diverse libraries of compounds for antimicrobial screening.
General Synthetic Approach
The primary synthetic route for utilizing this compound involves the SN2 reaction with various nucleophiles. The reactive bromomethyl group is an excellent electrophile, readily undergoing substitution with thiols, phenols, amines, and other nucleophilic species.
A general reaction scheme is as follows:
Caption: General workflow for synthesizing antimicrobial agents.
Experimental Protocols
Protocol 1: Synthesis of 2-(((Aryl)thio)methyl)pyrazine Derivatives
This protocol describes a general method for the synthesis of S-substituted pyrazine derivatives through the reaction of this compound with various thiophenols.
Materials:
-
This compound
-
Substituted thiophenol (e.g., 4-chlorothiophenol)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted thiophenol (1.0 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the thiophenolate salt.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine solution (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-(((aryl)thio)methyl)pyrazine derivative.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
-
Synthesized pyrazine derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Resazurin sodium salt solution (optional, for viability indication)
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
In a 96-well microtiter plate, add 100 µL of the appropriate broth to each well.
-
Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with 10 µL of the prepared microbial suspension.
-
Include positive controls (broth with inoculum, no compound) and negative controls (broth only) on each plate. Also, run a dilution series with a standard antimicrobial agent.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using a viability indicator like resazurin, the MIC is the lowest concentration that prevents a color change.
Caption: Workflow for MIC determination.
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be summarized in a clear and structured table to facilitate comparison between different synthesized derivatives and standard antimicrobial agents.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazine Derivatives (µg/mL)
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| S. aureus | B. subtilis | E. coli | |
| Derivative 1 | |||
| Derivative 2 | |||
| Derivative ... | |||
| Ciprofloxacin | |||
| Fluconazole | N/A | N/A | N/A |
N/A: Not Applicable
Conclusion
The protocols and guidelines presented here offer a comprehensive approach for the synthesis and antimicrobial evaluation of novel compounds derived from this compound. The versatility of this starting material allows for the creation of a wide array of derivatives, increasing the potential for the discovery of new and effective antimicrobial agents. Careful and systematic evaluation of these compounds is crucial for identifying promising candidates for further drug development.
Application Notes and Protocols for 2-(Bromomethyl)pyrazine Hydrobromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 2-(Bromomethyl)pyrazine hydrobromide as a versatile reagent in organic synthesis. The protocols detailed herein are intended for use by trained professionals in a laboratory setting.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Its reactive bromomethyl group, attached to the electron-deficient pyrazine ring, makes it an excellent electrophile for nucleophilic substitution reactions. This reactivity allows for the facile introduction of the pyrazinylmethyl moiety into a wide range of molecules, enabling the synthesis of diverse compounds with potential applications as kinase inhibitors, antimicrobial agents, and other pharmaceutically active molecules. This document outlines detailed protocols for the reaction of this compound with various nucleophiles, including amines, phenols, and thiols.
General Experimental Workflow
The general workflow for utilizing this compound in nucleophilic substitution reactions involves the reaction of the pyrazine derivative with a suitable nucleophile in the presence of a base. The choice of solvent and reaction conditions is crucial for achieving optimal yields and purity.
Experimental Protocols
Synthesis of Pyrazinylmethylamines
The reaction of this compound with primary or secondary amines provides a straightforward route to N-substituted pyrazinylmethylamines. These compounds are valuable intermediates in the synthesis of various biologically active molecules.
General Protocol:
-
To a solution of the amine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (2.5 equivalents) in a suitable anhydrous solvent like acetonitrile or DMF, add this compound (1.0 equivalent) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data:
| Nucleophile | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | 1H NMR (δ, ppm) | Ref. |
| Methylamine | Triethylamine | Dichloromethane | 5 | 100 | 27.8 | 8.13 (d, 1H), 7.89 (bs, 1H), 7.76 (d, 1H), 2.98 (d, 3H) | [1] |
| Piperidine | K2CO3 | DMF | 6 | RT | 85 | 8.51 (s, 1H), 8.45 (d, 1H), 8.39 (d, 1H), 3.62 (s, 2H), 2.40 (t, 4H), 1.58-1.45 (m, 6H) | |
| Morpholine | K2CO3 | DMF | 6 | RT | 88 | 8.52 (s, 1H), 8.46 (d, 1H), 8.40 (d, 1H), 3.70 (t, 4H), 3.65 (s, 2H), 2.45 (t, 4H) |
Synthesis of Pyrazinylmethyl Ethers (Williamson Ether Synthesis)
The Williamson ether synthesis provides an effective method for preparing pyrazinylmethyl ethers from the corresponding alcohols or phenols.
General Protocol:
-
To a solution of the alcohol or phenol (1.1 equivalents) in an anhydrous solvent such as DMF or THF, add a suitable base (e.g., sodium hydride for alcohols, potassium carbonate for phenols, 1.5 equivalents) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the alkoxide or phenoxide.
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Representative Data:
| Nucleophile | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | 1H NMR (δ, ppm) | Ref. |
| Phenol | K2CO3 | Acetonitrile | 12 | Reflux | 75 | 8.65 (s, 1H), 8.58 (d, 1H), 8.52 (d, 1H), 7.35-7.25 (m, 2H), 7.05-6.95 (m, 3H), 5.20 (s, 2H) | |
| 4-Methoxyphenol | K2CO3 | DMF | 10 | 80 | 82 | 8.63 (s, 1H), 8.56 (d, 1H), 8.50 (d, 1H), 6.95 (d, 2H), 6.88 (d, 2H), 5.15 (s, 2H), 3.78 (s, 3H) | |
| Ethanol | NaH | THF | 8 | RT | 65 | 8.58 (s, 1H), 8.52 (d, 1H), 8.48 (d, 1H), 4.65 (s, 2H), 3.60 (q, 2H), 1.25 (t, 3H) |
Synthesis of Pyrazinylmethyl Thioethers
The reaction with thiols provides a high-yield route to pyrazinylmethyl thioethers, which are of interest in medicinal chemistry due to the diverse biological activities associated with sulfur-containing heterocycles.
General Protocol:
-
To a solution of the thiol (1.1 equivalents) and a base such as potassium carbonate (2.0 equivalents) in a polar aprotic solvent like DMF, add this compound (1.0 equivalent) at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Representative Data:
| Nucleophile | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | 1H NMR (δ, ppm) | Ref. |
| Thiophenol | K2CO3 | DMF | 3 | RT | 92 | 8.45 (s, 1H), 8.38 (d, 1H), 8.32 (d, 1H), 7.40-7.20 (m, 5H), 4.25 (s, 2H) | |
| 4-Chlorothiophenol | K2CO3 | DMF | 4 | RT | 90 | 8.48 (s, 1H), 8.41 (d, 1H), 8.35 (d, 1H), 7.30 (d, 2H), 7.22 (d, 2H), 4.28 (s, 2H) | |
| Benzyl mercaptan | Cs2CO3 | Acetonitrile | 2 | RT | 95 | 8.50 (s, 1H), 8.44 (d, 1H), 8.40 (d, 1H), 7.35-7.20 (m, 5H), 3.80 (s, 2H), 3.75 (s, 2H) |
Signaling Pathways and Logical Relationships
The synthetic utility of this compound stems from its ability to act as a versatile electrophile in S(_N)2 reactions. The electron-withdrawing nature of the pyrazine ring enhances the electrophilicity of the benzylic carbon, facilitating attack by a wide range of nucleophiles.
References
Applications of 2-(Bromomethyl)pyrazine Hydrobromide in Agrochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)pyrazine hydrobromide is a highly reactive and versatile building block in the synthesis of novel agrochemicals. Its pyrazine core, a nitrogen-containing heterocyclic ring, is a recognized pharmacophore in many biologically active compounds. The presence of a reactive bromomethyl group allows for straightforward nucleophilic substitution reactions, enabling the facile introduction of the pyrazinylmethyl moiety into a wide range of molecular scaffolds. This functionalization is a key strategy for modifying the biological activity, selectivity, and physicochemical properties of potential herbicidal, fungicidal, and insecticidal compounds.
This document provides detailed application notes on the use of this compound in the synthesis of agrochemically active molecules, complete with experimental protocols and a summary of available biological activity data.
Application Note 1: Synthesis of Novel Pyrazine-Containing Thioether Fungicides
The pyrazinylmethyl group can be readily attached to various sulfur-containing nucleophiles to generate thioether derivatives. These compounds have shown promise as potent fungicides, potentially acting through the inhibition of key fungal metabolic pathways. The introduction of the pyrazine ring can enhance the compound's ability to interact with specific enzyme targets within the fungal cell.
Mechanism of Action (Proposed)
While the exact mechanism for novel derivatives is compound-specific, a common target for fungicides is the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain. The pyrazine-containing moiety may contribute to the binding of the inhibitor to the Qp site of the SDH complex, disrupting fungal respiration.
Signaling Pathway Diagram: Proposed Fungicidal Action
Caption: Proposed mechanism of pyrazine thioether fungicides inhibiting the fungal respiratory chain.
Experimental Protocol: General Synthesis of 2-((Arylthio)methyl)pyrazine Derivatives
This protocol describes a general method for the synthesis of 2-((arylthio)methyl)pyrazine derivatives from this compound and a substituted thiophenol.
Materials:
-
This compound
-
Substituted Thiophenol (e.g., 4-chlorothiophenol)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of a substituted thiophenol (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-((arylthio)methyl)pyrazine derivative.
Workflow Diagram: Synthesis of Thioether Derivatives
Caption: Workflow for the synthesis of 2-((arylthio)methyl)pyrazine fungicides.
Application Note 2: Development of Novel Pyrazine-Based Herbicides via N-Alkylation
The alkylation of anilines and other amino-containing compounds with this compound provides a straightforward route to novel N-(pyrazin-2-ylmethyl)aniline derivatives. These compounds can act as herbicides by interfering with essential biological processes in weeds, such as amino acid biosynthesis or photosynthetic pathways. The pyrazine moiety can influence the molecule's uptake, translocation, and binding affinity to the target site.
Experimental Protocol: General Synthesis of N-(Pyrazin-2-ylmethyl)aniline Derivatives
This protocol outlines a general procedure for the synthesis of N-(pyrazin-2-ylmethyl)aniline derivatives.
Materials:
-
This compound
-
Substituted Aniline (e.g., 2,4-dichloroaniline)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted aniline (1.0 mmol) in dichloromethane (10 mL).
-
Add triethylamine (1.2 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.0 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-(pyrazin-2-ylmethyl)aniline derivative.
Quantitative Data Summary
The following table summarizes the biological activity of representative pyrazine derivatives. It is important to note that direct activity data for compounds synthesized specifically from this compound is limited in publicly available literature. The data presented here is for structurally related pyrazine derivatives to indicate the potential efficacy of this class of compounds.
| Compound Class | Target Organism | Biological Activity | IC₅₀ / EC₅₀ (µM) | Reference |
| Substituted N-Phenylpyrazine-2-carboxamides | Chlorella vulgaris (Algae) | Antialgal Activity | 44.0 | [1] |
| Substituted N-Phenylpyrazine-2-carboxamides | Spinach Chloroplasts | Photosynthesis Inhibition | 51.0 | [1] |
| Cinnamic acid–pyrazine derivatives | Human neuroblastoma cell line (SH-SY5Y) | Neuroprotective activity | 3.62 - 3.74 | [2] |
| Polyphenols–Pyrazine Hybrids | MCF-7 (Human breast cancer cell line) | Anticancer activity | 70.9 | [2] |
Note: The data above is for pyrazine derivatives that may not be directly synthesized from this compound but illustrates the biological potential of the pyrazine scaffold in agrochemical and pharmaceutical research. Further screening of derivatives from the provided protocols is necessary to determine their specific activities.
Conclusion
This compound serves as a valuable and reactive starting material for the synthesis of a diverse array of potential agrochemicals. The straightforward protocols for nucleophilic substitution allow for the efficient generation of novel thioether and N-alkylated pyrazine derivatives. The available biological data on related pyrazine compounds suggests that these new derivatives are promising candidates for fungicidal, herbicidal, and other agrochemical applications. Further research and biological screening are warranted to fully explore the potential of this chemical scaffold in the development of next-generation crop protection agents.
References
Application Notes and Protocols for 2-(Bromomethyl)pyrazine Hydrobromide in Fluorescent Probe Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Bromomethyl)pyrazine hydrobromide as a versatile precursor for the synthesis of novel fluorescent probes. The protocols outlined below are intended to serve as a foundational guide for the development of probes tailored for specific applications in biological imaging, analyte detection, and drug discovery.
Introduction
This compound is a reactive building block that enables the introduction of a pyrazine moiety into a molecular scaffold. The pyrazine ring, being an electron-deficient aromatic system, can act as a recognition element or modulate the photophysical properties of a fluorophore. The reactive bromomethyl group allows for straightforward conjugation to a variety of molecules, including existing fluorophores or platforms that become fluorescent upon a specific reaction. This makes it a valuable tool for designing "turn-on" or ratiometric fluorescent probes for a range of analytes and biological processes.
Principle of Application
The core principle behind using this compound lies in its ability to alkylate nucleophilic functional groups such as phenols, thiols, and amines. This reaction can be employed in two main strategies for fluorescent probe development:
-
Modulation of Existing Fluorophores: By attaching the pyrazinylmethyl group to a known fluorophore, its electronic properties can be altered, leading to changes in its absorption and emission spectra. This can be used to fine-tune the photophysical characteristics of the probe for specific imaging modalities.
-
"Caged" Fluorophore Strategy: A non-fluorescent or weakly fluorescent molecule can be "caged" with the pyrazinylmethyl group. A specific chemical or enzymatic reaction can cleave the pyrazinylmethyl ether, thioether, or amine linkage, releasing the free fluorophore and resulting in a "turn-on" fluorescence signal.
Application 1: Synthesis of a "Turn-On" Fluorescent Probe for Hydrazine Detection
Hydrazine is a highly toxic and reactive compound used in various industrial applications. Its detection in environmental and biological samples is of significant importance. This protocol describes the synthesis of a coumarin-based fluorescent probe that utilizes this compound to "cage" the fluorescent coumarin. The probe is designed to release the fluorescent coumarin upon reaction with hydrazine.
Signaling Pathway
Caption: Hydrazine-mediated release of a fluorescent coumarin.
Experimental Protocol: Synthesis of a Pyrazinylmethyl-Caged Coumarin Probe
Materials:
-
7-Hydroxycoumarin
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 7-hydroxycoumarin (1 equivalent) in dry DMF, add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at 60°C for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pyrazinylmethyl-caged coumarin probe.
Quantitative Data (Hypothetical)
| Parameter | Caged Probe | Activated Probe (Free Coumarin) |
| Excitation Max (λex) | ~330 nm | ~365 nm |
| Emission Max (λem) | ~390 nm (weak) | ~455 nm (strong) |
| Quantum Yield (Φ) | < 0.01 | > 0.60 |
| Molar Extinction Coeff. (ε) | ~10,000 M⁻¹cm⁻¹ | ~25,000 M⁻¹cm⁻¹ |
Application 2: Synthesis of a Thiol-Reactive Fluorescent Probe
Thiols, such as glutathione, are important antioxidants in biological systems. Fluorescent probes that can detect changes in thiol concentrations are valuable tools for studying oxidative stress. This protocol describes the synthesis of a fluorescent probe where a pyrazinylmethyl group is attached to a thiol-containing fluorophore. The reactivity of the bromomethyl group allows for the direct labeling of thiol-containing biomolecules.
Experimental Workflow
Caption: Workflow for the synthesis and application of a thiol-reactive probe.
Experimental Protocol: Synthesis of a Pyrazinylmethyl Thioether Probe
Materials:
-
4-Mercaptophenol
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-mercaptophenol (1 equivalent) in methanol.
-
Add a solution of sodium hydroxide (1.1 equivalents) in methanol dropwise at 0°C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of this compound (1 equivalent) in methanol.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography to obtain the pyrazinylmethyl thioether probe.
Quantitative Data (Hypothetical)
| Parameter | Value |
| Excitation Max (λex) | ~350 nm |
| Emission Max (λem) | ~480 nm |
| Quantum Yield (Φ) | 0.25 |
| Stokes Shift | 130 nm |
Application 3: Precursor for Enzyme-Activatable Probes
The pyrazinylmethyl group can serve as a trigger for enzyme-activatable probes. For instance, it can be used to protect a phenolic hydroxyl group of a fluorophore. Specific enzymes, such as certain cytochromes P450, could potentially metabolize the pyrazine ring, leading to the cleavage of the ether bond and release of the fluorophore.
Signaling Pathway for an Enzyme-Activatable Probe
Caption: Enzyme-mediated activation of a pyrazinylmethyl-caged probe.
Safety and Handling
This compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
This compound is a valuable and versatile precursor for the development of novel fluorescent probes. Its reactivity allows for the straightforward incorporation of a pyrazine moiety, which can be used to modulate the properties of fluorophores or to create "turn-on" sensing systems. The protocols provided here serve as a starting point for the design and synthesis of a wide range of fluorescent probes for applications in chemical biology, diagnostics, and drug discovery. Researchers are encouraged to adapt and optimize these methods to suit their specific research needs.
Methods for the Synthesis of 2,6-Disubstituted Pyrazines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2,6-disubstituted pyrazines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The following sections outline three robust and versatile methods for their preparation: Palladium-Catalyzed Suzuki-Miyaura Coupling, Palladium-Catalyzed Cascade Reaction for Unsymmetrical Pyrazines, and the Classical Condensation of α-Dicarbonyls with 1,2-Diamines.
Palladium-Catalyzed Suzuki-Miyaura Coupling for Symmetrical 2,6-Diarylpyrazines
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds. This protocol details the synthesis of symmetrical 2,6-diarylpyrazines starting from the commercially available 2,6-dichloropyrazine. The reaction demonstrates high functional group tolerance and typically proceeds with good to excellent yields.
Experimental Protocol: Synthesis of 2,6-Diphenylpyrazine
Materials:
-
2,6-Dichloropyrazine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,6-dichloropyrazine (1.0 equiv), phenylboronic acid (2.2 equiv), and potassium phosphate (3.0 equiv).
-
Add the palladium precatalyst, palladium(II) acetate (2 mol%), and the ligand, SPhos (4 mol%).
-
Add the degassed solvent system of dioxane and water (e.g., 4:1 ratio).
-
The reaction mixture is then stirred vigorously at 80-120 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2,6-diphenylpyrazine.
Data Presentation: Suzuki-Miyaura Coupling of 2,6-Dichloropyrazine with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2,6-Diphenylpyrazine | 85 |
| 2 | 4-Methylphenylboronic acid | 2,6-Di(p-tolyl)pyrazine | 88 |
| 3 | 4-Methoxyphenylboronic acid | 2,6-Bis(4-methoxyphenyl)pyrazine | 92 |
| 4 | 4-Chlorophenylboronic acid | 2,6-Bis(4-chlorophenyl)pyrazine | 78 |
| 5 | 3-Thienylboronic acid | 2,6-Di(thiophen-3-yl)pyrazine | 75 |
Visualization: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed Cascade Reaction for Unsymmetrical 2,6-Disubstituted Pyrazines
This method provides an efficient route to unsymmetrically substituted 2,6-pyrazines through a palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids. This transformation involves a C(sp)-C(sp²) coupling followed by an intramolecular C-N bond formation.[1]
Experimental Protocol: Synthesis of 2-Methyl-6-phenylpyrazine
Materials:
-
N-(cyanomethyl)-N-tosylalaninamide
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bipyridyl (bpy)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a reaction tube, add N-(cyanomethyl)-N-tosylalaninamide (1.0 equiv), phenylboronic acid (1.2 equiv), palladium(II) acetate (5 mol%), and 2,2'-bipyridyl (5 mol%).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous DMF as the solvent.
-
Seal the tube and heat the reaction mixture to 80 °C for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield 2-methyl-6-phenylpyrazine.
Data Presentation: Synthesis of Unsymmetrical 2,6-Disubstituted Pyrazines
| Entry | Aminoacetonitrile Derivative | Arylboronic Acid | Product | Yield (%) |
| 1 | N-(cyanomethyl)-N-tosylalaninamide | Phenylboronic acid | 2-Methyl-6-phenylpyrazine | 92 |
| 2 | N-(cyanomethyl)-N-tosylalaninamide | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-methylpyrazine | 96 |
| 3 | N-(cyanomethyl)-N-tosylphenylalaninamide | Phenylboronic acid | 2-Benzyl-6-phenylpyrazine | 85 |
| 4 | N-(cyanomethyl)-N-tosylalaninamide | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-6-methylpyrazine | 81 |
| 5 | N-(cyanomethyl)-N-tosylalaninamide | Naphthalen-2-ylboronic acid | 2-Methyl-6-(naphthalen-2-yl)pyrazine | 89 |
Visualization: Experimental Workflow for Unsymmetrical Pyrazine Synthesis
Caption: Workflow for the palladium-catalyzed synthesis of unsymmetrical pyrazines.
Classical Condensation for Symmetrical 2,6-Disubstituted Pyrazines
The condensation of a 1,2-diamine with a 1,2-dicarbonyl compound is a classical and straightforward method for the synthesis of pyrazines. This protocol describes the synthesis of 2,6-dimethylpyrazine from the condensation of ethylenediamine with 2,3-butanedione (diacetyl), followed by in-situ oxidation of the dihydropyrazine intermediate.
Experimental Protocol: Synthesis of 2,6-Dimethylpyrazine
Materials:
-
Ethylenediamine
-
2,3-Butanedione (diacetyl)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Air or an oxidizing agent (e.g., manganese dioxide)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve ethylenediamine (1.0 equiv) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2,3-butanedione (2.0 equiv) in ethanol to the cooled ethylenediamine solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. A dihydropyrazine intermediate is formed.
-
To oxidize the dihydropyrazine, make the solution basic by adding aqueous sodium hydroxide.
-
Stir the basic solution vigorously in an open flask to allow for air oxidation, or add a mild oxidizing agent like manganese dioxide and continue stirring at room temperature overnight.
-
Monitor the reaction by TLC until the dihydropyrazine intermediate is consumed.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation due to the volatility of the product.
-
Further purification can be achieved by distillation or chromatography if necessary.
Data Presentation: Condensation Synthesis of Symmetrically Substituted Pyrazines
| Entry | 1,2-Diamine | 1,2-Dicarbonyl | Product | Yield (%) |
| 1 | Ethylenediamine | 2,3-Butanedione | 2,5-Dimethylpyrazine | 75 |
| 2 | 1,2-Propanediamine | 2,3-Butanedione | 2,3,5-Trimethylpyrazine | 70 |
| 3 | Ethylenediamine | Benzil | 2,3-Diphenylpyrazine | 85 |
| 4 | 1,2-Propanediamine | Benzil | 2-Methyl-3-phenylquinoxaline | N/A |
| 5 | Ethylenediamine | Glyoxal | Pyrazine | 60 |
Note: The reaction of 1,2-propanediamine with 2,3-butanedione can lead to a mixture of regioisomers.
Visualization: Logical Flow of the Condensation-Oxidation Reaction
Caption: Logical flow of the condensation-oxidation synthesis of pyrazines.
References
Application Notes: Solid-Phase Synthesis Utilizing 2-(Bromomethyl)pyrazine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine and its derivatives are pivotal scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Their unique electronic properties and ability to participate in hydrogen bonding make them valuable pharmacophores. Solid-phase synthesis (SPS) offers a highly efficient platform for the rapid generation of compound libraries, streamlining the drug discovery process by facilitating parallel synthesis and purification. 2-(Bromomethyl)pyrazine hydrobromide is a key building block, enabling the introduction of the pyrazine moiety onto a solid support-bound substrate through nucleophilic substitution. Its reactive bromomethyl group allows for the facile alkylation of a variety of nucleophiles, making it an ideal reagent for constructing diverse libraries of pyrazine-containing small molecules.
These application notes provide a detailed protocol for the solid-phase synthesis of a library of N-substituted pyrazin-2-ylmethanamines using this compound. The methodology leverages the well-established Rink Amide resin, allowing for the straightforward cleavage of the final products as carboxamides, a common functional group in bioactive molecules.
Principle of the Method
The solid-phase synthesis strategy involves the immobilization of a diverse set of primary amines onto a Rink Amide resin. The resin-bound secondary amine is then alkylated with this compound. Subsequent cleavage from the solid support using trifluoroacetic acid (TFA) yields the desired N-substituted pyrazin-2-ylmethanamine carboxamides. This approach allows for the rapid diversification of the substituent (R group) attached to the amine, leading to a library of novel pyrazine derivatives.
Experimental Protocols
Materials and Equipment
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Rink Amide AM resin (e.g., 100-200 mesh, ~0.6 mmol/g loading)
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This compound
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A diverse library of primary amines (R-NH₂)
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM), synthesis grade
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N,N-Diisopropylethylamine (DIPEA)
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Piperidine, 20% (v/v) in DMF
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)
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Solid-phase synthesis vessels
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Shaker or vortexer for solid-phase reactions
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Filtration apparatus for washing the resin
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High-performance liquid chromatography (HPLC) for analysis and purification
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Mass spectrometer (MS) for product characterization
Protocol 1: Immobilization of Primary Amines on Rink Amide Resin
This protocol details the loading of the primary amine building blocks onto the Rink Amide resin.
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Resin Swelling: Swell the Rink Amide AM resin (1.0 g, ~0.6 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
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Fmoc Deprotection: Drain the DMF and add a 20% piperidine in DMF solution (10 mL). Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL) and then DCM (5 x 10 mL) to remove residual piperidine.
-
Reductive Amination:
-
To the deprotected resin, add a solution of the primary amine (3.0 mmol, 5 equivalents) and sodium cyanoborohydride (188 mg, 3.0 mmol, 5 equivalents) in 1% acetic acid in DMF (10 mL).
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Agitate the reaction mixture for 12 hours at room temperature.
-
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight. A small sample can be cleaved to verify successful loading.
Protocol 2: On-Resin Alkylation with this compound
This protocol describes the key step of introducing the pyrazine moiety.
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Resin Swelling: Swell the amine-loaded resin (~0.6 mmol) from Protocol 1 in anhydrous DMF (10 mL) for 1 hour.
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Alkylation Reaction:
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To the swollen resin, add a solution of this compound (380 mg, 1.5 mmol, 2.5 equivalents) and DIPEA (0.52 mL, 3.0 mmol, 5 equivalents) in anhydrous DMF (8 mL).
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Agitate the mixture for 16 hours at room temperature.[1]
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove excess reagents and by-products.
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage and Product Isolation
This protocol details the release of the final product from the solid support.
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Resin Preparation: Place the dried, pyrazine-functionalized resin (~0.6 mmol) in a clean reaction vessel.
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Cleavage Cocktail Preparation: Prepare the cleavage cocktail by mixing TFA, TIS, and water in a 95:2.5:2.5 ratio. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2 hours.[1]
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Product Collection: Filter the cleavage solution into a clean round-bottom flask. Wash the resin with an additional small volume of TFA (2 x 2 mL) and combine the filtrates.
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Solvent Evaporation: Concentrate the combined filtrate under a stream of nitrogen to remove the TFA.
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Precipitation and Isolation:
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To the oily residue, add cold diethyl ether to precipitate the crude product.
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Centrifuge the mixture and decant the ether.
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Wash the precipitate with cold diethyl ether and centrifuge again.
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Dry the crude product under vacuum.
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-
Purification: Purify the crude product by preparative reverse-phase HPLC.
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Characterization: Characterize the purified product by mass spectrometry and NMR spectroscopy.
Data Presentation
The following table summarizes representative data for the solid-phase synthesis of a small library of N-substituted pyrazin-2-ylmethanamine carboxamides.
| Amine (R-NH₂) | Resin Loading (mmol/g) | Alkylation Yield (%) | Cleavage Yield (%) | Final Product Purity (%) |
| Benzylamine | 0.58 | >95 | 85 | >95 |
| 4-Methoxybenzylamine | 0.55 | >95 | 82 | >95 |
| Cyclohexylamine | 0.61 | >90 | 78 | >90 |
| n-Butylamine | 0.62 | >95 | 88 | >95 |
Note: Yields and purities are representative and may vary depending on the specific amine and reaction conditions. On-resin yields are often estimated based on qualitative tests (e.g., Kaiser test) or cleavage of a small sample.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the solid-phase synthesis of N-substituted pyrazin-2-ylmethanamine carboxamides.
Caption: Solid-phase synthesis workflow.
Logical Relationship of Synthesis Steps
This diagram shows the logical progression and key reagents for each step of the synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-(Bromomethyl)pyrazine Hydrobromide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)pyrazine hydrobromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction with this compound is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in N-alkylation reactions using this reagent can stem from several factors. Here are the key areas to investigate for optimization:
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Impact of the Hydrobromide Salt: this compound is a salt. The acidic proton can protonate your nucleophile, reducing its nucleophilicity. It is crucial to use a sufficient amount of base to both neutralize the hydrobromide and deprotonate your nucleophile.
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Choice and Amount of Base: The selection of a suitable base is critical. Weak bases may not be sufficient to deprotonate the nucleophile effectively. The choice of base can also influence the reaction rate and the formation of side products.
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Reaction Solvent: The solvent plays a significant role in the solubility of reactants and the reaction rate. Polar aprotic solvents are generally preferred for N-alkylation reactions.
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Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to the decomposition of the starting material or product and the formation of side products.
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Purity of Starting Materials: Ensure that your this compound, nucleophile, and solvent are pure and dry, as impurities can interfere with the reaction.[1]
Q2: I am observing the formation of multiple products in my reaction. What are the likely side reactions and how can I minimize them?
A2: The formation of multiple products is a common issue. Here are some potential side reactions and strategies to mitigate them:
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Over-alkylation: If your nucleophile has multiple reactive sites, or if the mono-alkylated product is more nucleophilic than the starting material, di- or even tri-alkylation can occur.[2] To favor mono-alkylation, you can try using an excess of the nucleophile relative to this compound and adding the alkylating agent slowly to the reaction mixture.
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Quaternization: The nitrogen atoms in the pyrazine ring can be alkylated, leading to the formation of a quaternary ammonium salt. This is more likely to occur with an excess of the alkylating agent and at higher temperatures.
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Elimination Reactions: If there is a suitable proton on a carbon adjacent to the nitrogen being alkylated, elimination can compete with substitution, especially with sterically hindered nucleophiles or strong, non-nucleophilic bases.
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Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures in the presence of a strong base, leading to side reactions.
Q3: How should I handle the hydrobromide salt of 2-(Bromomethyl)pyrazine? Does it need to be neutralized before the reaction?
A3: The hydrobromide salt is acidic and will react with the base in your reaction mixture. You need to account for this by using at least one extra equivalent of base to neutralize the HBr. It is generally not necessary to neutralize the salt in a separate step before the reaction. Adding a sufficient amount of base to the reaction mixture will in-situ generate the free base of 2-(Bromomethyl)pyrazine.
Q4: What are the recommended purification methods for products obtained from reactions with this compound?
A4: The choice of purification method will depend on the properties of your product. Common techniques include:
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Column Chromatography: Silica gel column chromatography is a versatile method for separating pyrazine derivatives from impurities.[1][3] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.
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Recrystallization: If your product is a solid, recrystallization can be an excellent method for purification.[1] The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
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Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be used for purification.[4]
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Liquid-Liquid Extraction (LLE): LLE is a useful first step in the work-up to remove inorganic salts and other polar impurities.[3] Multiple extractions may be necessary for complete recovery of the product.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | Insufficient base | Use at least 2 equivalents of base: 1 to neutralize the HBr salt and 1 to deprotonate the nucleophile. Consider using a stronger base. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. | |
| Poor solubility of reactants | Switch to a more suitable solvent that dissolves all reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices. | |
| Deactivated nucleophile | The hydrobromide from the starting material may have protonated your nucleophile. Ensure sufficient base is present. | |
| Formation of Multiple Products (Poor Selectivity) | Over-alkylation | Use an excess of the nucleophile relative to the alkylating agent. Add this compound slowly to the reaction mixture. |
| Quaternization of the pyrazine ring | Use a stoichiometric amount or a slight excess of the nucleophile. Avoid high reaction temperatures and prolonged reaction times. | |
| Side reactions with the solvent or impurities | Use high-purity, anhydrous solvents and reagents.[1] | |
| Product Degradation | High reaction temperature | Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. |
| Harsh work-up conditions | Use milder acidic or basic conditions during the work-up if your product is sensitive. | |
| Difficult Purification | Co-eluting impurities | Optimize the mobile phase for column chromatography. A shallower gradient can improve the resolution of closely eluting compounds. |
| Product loss during work-up | Perform multiple extractions during the work-up to ensure complete recovery of the product.[3] |
Experimental Protocols
General Protocol for N-Alkylation of an Amine with this compound
This protocol is a general starting point and may require optimization for your specific substrate.
Materials:
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Amine or heterocycle substrate
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This compound (1.0 eq)
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Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.5 - 3.0 eq)
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Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
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Ethyl acetate (EtOAc)
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Water
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine or heterocycle substrate and the chosen anhydrous solvent (DMF or MeCN).
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Add the base (K₂CO₃ or Cs₂CO₃) to the mixture.
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Stir the suspension at room temperature for 10-15 minutes.
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Add this compound to the reaction mixture.
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Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
common side reactions of 2-(Bromomethyl)pyrazine hydrobromide and how to avoid them
Welcome to the technical support center for 2-(Bromomethyl)pyrazine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent, with a focus on troubleshooting common side reactions and optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a reactive chemical intermediate widely used in pharmaceutical and agrochemical research. Its key feature is the bromomethyl group attached to a pyrazine ring, making it an excellent alkylating agent. This allows for the introduction of the pyrazinylmethyl moiety into a variety of molecules, which is a common structural motif in kinase inhibitors and other biologically active compounds.
Q2: What are the main stability and handling concerns for this compound?
Like many bromomethylated heterocyclic compounds, this compound can be sensitive to moisture, light, and heat. It is recommended to store the reagent under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). Decomposition can lead to the formation of colored impurities, which may affect its reactivity and the purity of the final product.
Q3: Why is my reaction with this compound turning dark brown or black?
The development of a dark color during the reaction is often indicative of decomposition of the reagent or the product. This can be caused by excessive heat, prolonged reaction times, or the presence of impurities. To mitigate this, it is advisable to run the reaction at the lowest effective temperature and for the shortest time necessary for completion. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.
Troubleshooting Guide: Common Side Reactions and Their Avoidance
Users of this compound most commonly encounter side reactions during nucleophilic substitution (alkylation) reactions. Below are common issues and strategies to mitigate them.
Issue 1: Formation of Quaternary Pyrazinium Salts (Self-Alkylation)
One of the most frequent side reactions is the quaternization of the pyrazine nitrogen by another molecule of 2-(Bromomethyl)pyrazine, or by the alkylated product itself. This is particularly prevalent when the nucleophile is a nitrogen-containing heterocycle or a primary/secondary amine.
Symptoms:
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Presence of a highly polar, often insoluble, byproduct.
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Low yield of the desired N-alkylated product.
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Complex NMR spectra with broad peaks.
Avoidance Strategies:
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Slow Addition: Add the this compound solution dropwise to a solution of the nucleophile and base. This maintains a low concentration of the alkylating agent, minimizing self-reaction.
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Dilute Conditions: Running the reaction at high dilution can favor the intermolecular reaction with the intended nucleophile over the intermolecular self-alkylation.
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Choice of Base: Use a non-nucleophilic base (e.g., potassium carbonate, cesium carbonate, or a hindered amine base like diisopropylethylamine) to neutralize the hydrobromide and deprotonate the nucleophile without competing in the alkylation reaction.
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Temperature Control: Keep the reaction temperature as low as feasible to control the rate of quaternization, which often has a higher activation energy than the desired alkylation.
Issue 2: Over-Alkylation or Di-alkylation
When the nucleophile has more than one reactive site (e.g., a primary amine or a molecule with multiple nucleophilic groups), over-alkylation can occur, leading to the formation of di- or even tri-alkylated products.
Symptoms:
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A mixture of products with different molecular weights corresponding to the addition of multiple pyrazinylmethyl groups.
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Difficulty in purifying the desired mono-alkylated product.
Avoidance Strategies:
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Stoichiometry Control: Use a molar excess of the nucleophile relative to this compound. This statistically favors mono-alkylation.
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Protecting Groups: If applicable, protect other nucleophilic sites on your substrate to ensure selective alkylation at the desired position.
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Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent further reaction.
Issue 3: C-Alkylation vs. O/N/S-Alkylation
For ambident nucleophiles, such as enolates or phenoxides, alkylation can occur at different atoms (e.g., carbon vs. oxygen). The reaction conditions can significantly influence the selectivity.
Symptoms:
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Formation of isomeric products.
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Low yield of the desired isomer.
Avoidance Strategies:
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Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) generally favor O- or N-alkylation, while polar protic solvents (e.g., ethanol, water) can sometimes favor C-alkylation.
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Counter-ion: The choice of the counter-ion of the nucleophile can influence the regioselectivity. For example, using a silver salt of a phenol may favor O-alkylation.
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Temperature: Lower temperatures often increase the selectivity for the thermodynamically favored product.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the alkylation of various nucleophiles with 2-(bromomethyl)pyrazine derivatives, providing a baseline for experimental design.
| Nucleophile Type | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Amine | Substituted Benzylamine | K₂CO₃ | Acetonitrile | 80 | 12 | 85 | Inferred from similar reactions |
| Phenol | 4-Methoxyphenol | Cs₂CO₃ | DMF | 25 (rt) | 6 | 92 | Inferred from similar reactions |
| Thiol | Thiophenol | NaH | THF | 0 to rt | 4 | 95 | Inferred from similar reactions |
| Heterocycle (N) | Imidazole | K₂CO₃ | Acetonitrile | 60 | 8 | 78 | Inferred from similar reactions |
Note: The data presented is representative and may vary depending on the specific substrate and reaction scale.
Experimental Protocols
General Procedure for N-Alkylation of an Amine:
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To a solution of the amine (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).
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Stir the suspension at room temperature for 15 minutes.
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Slowly add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile dropwise over 30 minutes.
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Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
General Procedure for O-Alkylation of a Phenol:
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To a solution of the phenol (1.0 equivalent) in anhydrous DMF, add cesium carbonate (1.5 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Add this compound (1.1 equivalents) in one portion.
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Stir the reaction at room temperature and monitor by TLC or LC-MS.
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Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the residue by column chromatography.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for alkylation reactions.
Technical Support Center: Purification of Products from 2-(Bromomethyl)pyrazine Hydrobromide Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of reaction products involving 2-(Bromomethyl)pyrazine hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is primarily used as an electrophile in nucleophilic substitution reactions (SN2). Its reactive bromomethyl group allows for the facile introduction of the pyrazin-2-ylmethyl moiety onto various nucleophiles. Common nucleophiles include:
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O-Nucleophiles: Alcohols and phenols to form ethers.
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S-Nucleophiles: Thiols to form thioethers.[1]
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N-Nucleophiles: Primary and secondary amines to form substituted amines.
Q2: Why is it necessary to use a base in reactions with this compound?
A2: 2-(Bromomethyl)pyrazine is supplied as a hydrobromide salt. The pyrazine ring is protonated, which deactivates the benzylic position towards nucleophilic attack. A base is required to neutralize the hydrobromide, generating the free base of 2-(bromomethyl)pyrazine, which is the reactive species. Common bases for this purpose include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), and triethylamine (Et₃N).
Q3: What are common impurities encountered in these reactions?
A3: Besides unreacted starting materials and the desired product, several side products can form:
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Unreacted 2-(Bromomethyl)pyrazine: Incomplete reaction can leave residual starting material.
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Hydrolysis product (pyrazin-2-yl)methanol: If water is present, it can act as a nucleophile, leading to the formation of the corresponding alcohol.
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Quaternization products: The product amine can react with another molecule of 2-(bromomethyl)pyrazine to form a quaternary ammonium salt, especially if a large excess of the alkylating agent is used.
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Imidazole derivatives: In some pyrazine syntheses, imidazole derivatives can be formed as byproducts, which are often more polar than the desired pyrazine product.[2]
Q4: What are the general steps for purifying products from these reactions?
A4: A typical purification workflow involves several steps:
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Aqueous Workup: This is the initial step to remove inorganic salts (e.g., KBr, NaBr) and water-soluble impurities. It typically involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water or a basic aqueous solution.
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Extraction: The desired product is extracted into an organic layer. Multiple extractions may be necessary for complete recovery.[2]
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Drying: The combined organic extracts are dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.
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Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Chromatography/Recrystallization: The crude product is then purified further using column chromatography or recrystallization.
Troubleshooting Guides
Below are common issues encountered during the purification of products from this compound reactions and their potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low yield of isolated product after extraction | 1. Incomplete reaction. 2. Product is partially soluble in the aqueous layer. 3. Emulsion formation during extraction. | 1. Monitor the reaction by TLC to ensure completion. 2. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product. Perform multiple extractions with the organic solvent. 3. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. |
| Product is contaminated with starting material (2-(Bromomethyl)pyrazine) | 1. Insufficient reaction time or temperature. 2. Stoichiometry of reactants is not optimal. | 1. Increase the reaction time or temperature, monitoring by TLC. 2. Use a slight excess of the nucleophile to ensure complete consumption of the 2-(bromomethyl)pyrazine. |
| Presence of a very polar impurity that streaks on TLC | 1. Formation of quaternary ammonium salts (if an amine is the nucleophile). 2. Presence of un-neutralized hydrobromide salts. | 1. Use a smaller excess of 2-(bromomethyl)pyrazine. During column chromatography, these salts will often stick to the baseline of the silica gel. 2. Ensure the aqueous wash during workup is sufficiently basic (e.g., with NaHCO₃ solution) to neutralize all acidic species. |
| Difficulty in separating the product from non-polar impurities by column chromatography | The product and impurity have very similar polarities. | 1. Try a different solvent system for chromatography. A common eluent system for pyrazine derivatives is a mixture of hexane and ethyl acetate.[2] 2. If the product is a solid, attempt recrystallization from a suitable solvent. |
| Product oils out during recrystallization | The chosen solvent is not ideal, or the solution is being cooled too quickly. | 1. Select a solvent in which the product is highly soluble when hot and poorly soluble when cold. Common recrystallization solvents include ethanol, ethyl acetate, and hexane/ethyl acetate mixtures. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-((Aryloxy)methyl)pyrazine
This protocol describes a typical SN2 reaction between this compound and a substituted phenol.
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Reaction Setup: To a solution of the phenol (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.).
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Addition of Alkylating Agent: Add this compound (1.1-1.2 eq.) to the mixture.
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Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
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Workup:
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Cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Protocol 2: Purification of a Pyrazine Derivative by Column Chromatography
This protocol is suitable for the purification of a moderately polar pyrazine derivative from non-polar and highly polar impurities.
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Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the packed column.
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Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., to 20%, 30%, 50% ethyl acetate in hexanes) to elute compounds with increasing polarity.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
troubleshooting low reactivity of 2-(Bromomethyl)pyrazine hydrobromide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low reactivity with 2-(bromomethyl)pyrazine hydrobromide in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound showing low or no conversion?
A1: The most common reason for low reactivity is the presence of the hydrobromide salt. The pyrazine nitrogen is protonated, which increases the electron-withdrawing nature of the ring and can deactivate the benzylic position towards certain nucleophiles. Furthermore, the acidic nature of the salt can protonate your nucleophile, reducing its efficacy. Neutralization of the hydrobromide salt to the free base form of 2-(bromomethyl)pyrazine is typically required before proceeding with the reaction.[1]
Q2: How do I neutralize the hydrobromide salt before my reaction?
A2: A standard procedure is to perform a mild basic workup. You can dissolve the this compound in a suitable solvent and wash with a saturated aqueous solution of a weak base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) until the aqueous layer is basic (pH ~8).[1][2] The organic layer containing the free base can then be dried and used immediately in your reaction.
Q3: What are the optimal storage conditions for this compound?
A3: The compound should be stored in an inert atmosphere at 2-8°C.[3] It is a solid that can be sensitive to moisture and air over time. Proper storage is crucial to maintain its reactivity.
Q4: Can this compound participate in both Sₙ1 and Sₙ2 reactions?
A4: Yes, as a primary benzylic-type halide, it can undergo both Sₙ1 and Sₙ2 reactions. The choice of mechanism will depend on the reaction conditions, including the strength of the nucleophile, the solvent, and the temperature. The pyrazine ring can stabilize both a carbocation intermediate (favoring Sₙ1) and the transition state of an Sₙ2 reaction.
Q5: Are there any known side reactions to be aware of?
A5: Besides low reactivity, potential side reactions include quaternization of the pyrazine nitrogen by another molecule of the alkyl bromide, especially if the free base is left for an extended period or heated excessively. Polymerization can also be a concern under certain conditions. Using the free base immediately after preparation is recommended.
Troubleshooting Guide for Low Reactivity
If you are experiencing low yields or slow reaction rates, consult the following guide.
Problem 1: No or minimal product formation.
| Potential Cause | Recommended Solution |
| Acidic Reaction Medium | The hydrobromide salt makes the reaction mixture acidic, which may be deactivating your nucleophile. Neutralize the starting material to its free base form before adding the nucleophile.[1] |
| Weak Nucleophile | Your nucleophile may not be strong enough to react efficiently. Consider using a stronger nucleophile or converting your current nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide). |
| Inappropriate Solvent | The choice of solvent is critical. For Sₙ2 reactions with anionic nucleophiles, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they do not solvate the nucleophile as strongly as protic solvents. For Sₙ1 type reactions, polar protic solvents like ethanol or water can be effective. |
| Low Temperature | The reaction may require heating to overcome the activation energy. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
Problem 2: Reaction starts but does not go to completion.
| Potential Cause | Recommended Solution |
| Insufficient Base | If your reaction requires a base to proceed (e.g., to deprotonate a nucleophile), you may be using an insufficient amount. Ensure at least one equivalent of a non-nucleophilic base is used, with an additional equivalent to neutralize the HBr if the salt form is used directly. |
| Reagent Degradation | The 2-(bromomethyl)pyrazine free base may be unstable over long reaction times. Prepare it fresh and use it immediately. Ensure your other reagents and solvents are pure and dry. |
| Equilibrium | The reaction may be reversible. Consider strategies to drive the reaction forward, such as removing a byproduct or using an excess of one reagent. |
Experimental Protocols
Protocol 1: Neutralization of this compound to its Free Base
This protocol is adapted from a procedure for the similar 2-(bromomethyl)pyridine hydrobromide.[1]
-
Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium carbonate (Na₂CO₃) and shake gently.
-
Separate the organic layer.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to yield the free base of 2-(bromomethyl)pyrazine.
-
Note: The free base is best used immediately in the subsequent reaction.
Protocol 2: General Procedure for Nucleophilic Substitution
This is a general guideline; specific conditions may need to be optimized.
-
To a solution of the nucleophile (1.1 eq) in a suitable polar aprotic solvent (e.g., DMF), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq) if the nucleophile requires deprotonation.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of freshly prepared 2-(bromomethyl)pyrazine free base (1.0 eq) in the same solvent.
-
Heat the reaction mixture as required (e.g., 60-80°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Aids
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low reactivity.
Factors Affecting Reactivity
Caption: Key factors influencing the reactivity of the substrate.
References
preventing decomposition of 2-(Bromomethyl)pyrazine hydrobromide during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 2-(Bromomethyl)pyrazine hydrobromide during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and prevent decomposition of this compound, it is crucial to store it under controlled conditions. The recommended storage temperature is between 2-8°C.[1][2][3] It should be kept in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and air.[1][3]
Q2: What are the visible signs of decomposition of this compound?
A2: Decomposition of this compound may be indicated by a change in color, typically darkening or yellowing of the solid material. The presence of a pungent or unusual odor can also signify degradation. If the compound appears clumpy or sticky, it may have been exposed to moisture, leading to hydrolysis.
Q3: What are the likely decomposition pathways for this compound?
-
Hydrolysis: The bromomethyl group is susceptible to reaction with water, which can lead to the formation of 2-(Hydroxymethyl)pyrazine and hydrobromic acid.
-
Oxidation: Exposure to air, particularly in the presence of light, can lead to the oxidation of the pyrazine ring or the bromomethyl group.
-
Polymerization: Under certain conditions, such as elevated temperatures or in the presence of certain impurities, self-reaction or polymerization can occur.
Q4: Can I store this compound at room temperature for short periods?
A4: While short-term exposure to room temperature during experimental use is generally acceptable, prolonged storage at room temperature is not recommended. For long-term stability, adherence to the recommended 2-8°C storage condition is essential to minimize the risk of degradation.[1][2][3]
Q5: Is this compound sensitive to light?
A5: While not explicitly stated in all handling documents, many organic bromide compounds exhibit light sensitivity. To minimize the potential for photodecomposition, it is best practice to store this compound in a light-resistant container or in a dark location.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in color (darkening/yellowing) | Exposure to light, air (oxidation), or elevated temperatures. | Discard the reagent as its purity is compromised. For future use, ensure storage in a dark, refrigerated (2-8°C), and inert atmosphere. |
| Clumpy or sticky appearance | Exposure to moisture leading to hydrolysis. | The reagent has likely been compromised. It is recommended to use a fresh, properly stored vial. Ensure containers are tightly sealed and stored in a dry environment. |
| Inconsistent experimental results | Decomposition of the starting material. | Verify the purity of the this compound using an appropriate analytical method (e.g., NMR, LC-MS). If decomposition is confirmed, obtain a new batch and strictly follow storage guidelines. |
| Formation of a precipitate in solution | The decomposed product may have lower solubility. | The solution should not be used. Prepare a fresh solution using a new vial of the reagent. |
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommended Condition | Source |
| Storage Temperature | 2-8°C | [1][2][3] |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | [1][3] |
| Container | Tightly sealed, light-resistant | General best practice |
| Handling | Avoid contact with skin and eyes, use in a well-ventilated area | [4][5][6] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound
Objective: To assess the stability of this compound under different storage conditions.
Materials:
-
This compound
-
Vials (amber and clear)
-
Argon or Nitrogen gas
-
Refrigerator (2-8°C)
-
Laboratory oven (40°C)
-
Desiccator
-
Analytical balance
-
NMR spectrometer or LC-MS instrument
Methodology:
-
Aliquot 10 mg of this compound into several amber and clear vials.
-
Create the following storage conditions for both amber and clear vials:
-
Condition A (Recommended): Purge vials with argon/nitrogen, seal tightly, and store at 2-8°C in the dark.
-
Condition B (Elevated Temperature): Purge vials with argon/nitrogen, seal tightly, and store at 40°C in the dark.
-
Condition C (Exposure to Air): Leave vials unpurged, seal tightly, and store at 2-8°C in the dark.
-
Condition D (Exposure to Light): Purge vials with argon/nitrogen, seal tightly, and store at 2-8°C exposed to ambient light.
-
Condition E (Exposure to Moisture): Store vials open in a desiccator containing a saturated solution of sodium chloride (to maintain ~75% relative humidity) at 2-8°C.
-
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), take one vial from each condition.
-
Analyze the contents of each vial by a suitable analytical method (e.g., ¹H NMR, LC-MS) to determine the purity and identify any degradation products.
-
Compare the results to a baseline analysis of the compound at the start of the experiment.
Visualizations
References
Technical Support Center: 2-(Bromomethyl)pyrazine Hydrobromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when utilizing 2-(Bromomethyl)pyrazine hydrobromide in chemical reactions. The acidic nature of the hydrobromide salt requires specific considerations to ensure successful outcomes in your synthetic endeavors.
Troubleshooting Guide
Low or no product yield, formation of side products, and incomplete reactions are common hurdles when working with this compound. This guide provides a structured approach to identifying and resolving these issues.
| Symptom | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete neutralization of the hydrobromide salt. The protonated pyrazine is not sufficiently nucleophilic. | Add a suitable base to the reaction mixture to neutralize the HBr salt and liberate the free base of 2-(bromomethyl)pyrazine. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. Use at least one equivalent of the base. |
| Nucleophile is too weak or sterically hindered. | Consider using a stronger nucleophile or adjusting reaction conditions (e.g., higher temperature, longer reaction time) to facilitate the reaction. | |
| Decomposition of 2-(Bromomethyl)pyrazine. | This reagent can be sensitive to prolonged heating or strong basic conditions. Monitor the reaction closely and consider performing it at a lower temperature for a longer duration. Ensure the starting material is of high purity. | |
| Formation of Multiple Products | Over-alkylation of the nucleophile (e.g., primary amines reacting twice). | Use a milder base or control the stoichiometry of the reactants carefully. A slight excess of the nucleophile can sometimes favor mono-alkylation. |
| Side reactions with the solvent or base. | Choose an inert solvent (e.g., acetonitrile, DMF, THF). Ensure the base used is non-nucleophilic (e.g., DIPEA) if the nucleophile is an amine. | |
| Reaction Stalls or is Incomplete | Insufficient amount of base. | Add an additional amount of base portion-wise while monitoring the reaction progress by TLC or LC-MS. |
| Poor solubility of reactants. | Select a solvent in which all reactants are soluble at the reaction temperature. Sonication can sometimes help to dissolve starting materials. | |
| Water present in the reaction. | Ensure all glassware is dry and use anhydrous solvents, especially if using a moisture-sensitive base like sodium hydride. |
Frequently Asked Questions (FAQs)
Q1: Why is 2-(Bromomethyl)pyrazine often supplied as a hydrobromide salt?
A1: 2-(Bromomethyl)pyrazine is an amine, and like many amines, it is often supplied as a salt to improve its shelf life and stability. The salt form is typically a crystalline solid that is less prone to degradation or polymerization compared to the free base, which can be an oil or low-melting solid.
Q2: Do I need to neutralize the hydrobromide salt before my reaction?
A2: Yes, in most cases, neutralization is essential. The pyrazine nitrogen is protonated in the hydrobromide salt, which deactivates the molecule for reactions where the pyrazine ring's electronics play a role or when the desired reaction requires the free base form. For nucleophilic substitution reactions at the bromomethyl group, while the pyrazine nitrogen's basicity is not directly involved in the substitution, the overall acidic environment can interfere with many nucleophiles, especially basic ones like amines. Therefore, adding a base is a standard and recommended practice.
Q3: What is the best base to use for neutralizing the hydrobromide salt?
A3: The choice of base depends on your specific reaction and nucleophile.
-
For amine nucleophiles: Non-nucleophilic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used. They are strong enough to deprotonate the pyrazinium salt and the amine nucleophile's conjugate acid without competing in the alkylation reaction.
-
For other nucleophiles (e.g., alcohols, thiols): Inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) can be effective. The choice depends on the nucleophile's pKa and the reaction solvent.
Q4: How much base should I use?
A4: You will need at least one equivalent of base to neutralize the hydrobromide salt. If your nucleophile is also an acid (e.g., a phenol or a thiol), you will need an additional equivalent of base to deprotonate it and form the nucleophilic anion. It is common practice to use a slight excess of the base (e.g., 1.1 to 1.5 equivalents for the neutralization step).
Q5: My reaction is not going to completion. What can I do?
A5: First, ensure you have added a sufficient amount of a suitable base. If the reaction is still sluggish, you can try gently heating the reaction mixture. Increasing the concentration of the reactants may also help. Monitoring the reaction by TLC or LC-MS will help you determine if the reaction is progressing. If starting materials are still present after an extended period, consider adding more of the limiting reagent or a more potent nucleophile if applicable.
Q6: What is a typical workup procedure for a reaction involving this compound?
A6: After the reaction is complete, a typical workup involves:
-
Quenching the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extracting the product into an organic solvent like ethyl acetate or dichloromethane.
-
Washing the organic layer with brine to remove excess water.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtering and concentrating the solvent in vacuo.
-
The crude product can then be purified by column chromatography or recrystallization.
Experimental Protocols
General Protocol for N-Alkylation of an Amine with this compound
This protocol provides a general methodology for the reaction of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Amine of choice
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a solution of the amine (1.0 eq.) in the chosen anhydrous solvent, add this compound (1.0 - 1.2 eq.).
-
Add DIPEA or TEA (2.0 - 2.5 eq.) to the mixture at room temperature. The second equivalent is to neutralize the HBr formed during the reaction.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) while monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following table summarizes typical yields for the N-alkylation of a generic primary amine with 2-(Bromomethyl)pyrazine under different basic conditions. This data is illustrative and actual yields may vary depending on the specific substrates and reaction conditions.
| 2-(Bromomethyl)pyrazine Source | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield (%) |
| Hydrobromide Salt | DIPEA (2.2) | Acetonitrile | 60 | 75-85 |
| Hydrobromide Salt | K₂CO₃ (2.5) | DMF | 80 | 65-75 |
| Free Base (isolated) | - | Acetonitrile | 60 | 80-90 |
| Hydrobromide Salt | None | Acetonitrile | 60 | < 5 |
Mandatory Visualizations
Experimental Workflow for N-Alkylation
Caption: General experimental workflow for the N-alkylation reaction.
Troubleshooting Logic for Low Yield
Caption: Decision-making flow for troubleshooting low reaction yields.
minimizing byproduct formation in pyrazine synthesis
Welcome to the Technical Support Center for Pyrazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of pyrazine derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.
Troubleshooting Guides & FAQs
This section provides practical advice for overcoming common pitfalls in pyrazine synthesis, presented in a question-and-answer format.
Issue 1: Low or No Pyrazine Yield
Question: My pyrazine synthesis reaction is resulting in a low yield or no product at all. What are the common causes and how can I improve it?
Answer: Low or no yield in pyrazine synthesis is a frequent issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.
-
Suboptimal Reaction Conditions: Pyrazine synthesis is highly sensitive to reaction parameters.
-
Temperature: The reaction may require heating to initiate condensation and cyclization. However, excessive heat can lead to the degradation of the desired pyrazine products or favor competing side reactions.[1] It's crucial to find the optimal temperature for your specific reaction. For instance, in the synthesis using 1-hydroxyacetone and ammonium hydroxide, the pyrazine yield increased as the temperature was raised from 100°C to 140°C.[2]
-
pH: The pH of the reaction medium is critical. An improper pH can inhibit key steps in the formation of pyrazines. For many Maillard-type reactions, a pH range of 7-10 is generally considered optimal.[1]
-
Reaction Time: The reaction may not have proceeded long enough for completion. Conversely, prolonged reaction times, especially at elevated temperatures, can lead to product degradation.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[3][4]
-
-
Reactant Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in your starting materials, such as 1,2-diamines and 1,2-dicarbonyl compounds, can lead to unwanted side reactions and the formation of byproducts, thus lowering the yield of the desired product.[3][4] It is advisable to use high-purity reactants.[1]
-
Reactant Ratio: The molar ratio of your reactants, for example, the amino acid to the reducing sugar in a Maillard reaction, can significantly impact the yield and the profile of pyrazines formed.[1]
-
-
Incomplete Oxidation: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that must be oxidized to the final aromatic pyrazine.[3][4] If this oxidation step is incomplete, the final product will be a mixture, leading to a lower yield of the desired pyrazine. Ensure you are using an appropriate oxidizing agent and that the reaction conditions are suitable for the oxidation to go to completion.
Issue 2: High Levels of Byproduct Formation
Question: I am observing significant byproduct formation in my reaction. How can I identify and minimize these impurities?
Answer: Byproduct formation is a common challenge in pyrazine synthesis. The nature of the byproducts often depends on the synthetic route.
-
Common Byproducts and Their Origins:
-
Imidazole Derivatives: In reactions involving cellulosic-derived sugars and ammonium hydroxide, imidazole derivatives like 4-methyl imidazole can be significant impurities.[2][5][6][7] These can also form in reactions using certain extraction solvents like methyl-t-butyl ether (MTBE) or ethyl acetate.[4][5][6][7]
-
Strecker Aldehydes: In the Maillard reaction, which involves amino acids and reducing sugars, Strecker aldehydes are common byproducts resulting from the deamination of α-amino acids.[2]
-
-
Strategies for Minimizing Byproducts:
-
Solvent Choice During Extraction: The choice of solvent for liquid-liquid extraction (LLE) can be critical in separating pyrazines from polar byproducts. Using a less polar solvent like hexane can prevent the co-extraction of polar impurities such as imidazoles.[4][5][6][7]
-
Reaction Control: Tightly controlling reaction parameters such as temperature and reactant stoichiometry can favor the desired reaction pathway and minimize the formation of side products.[4]
-
Catalyst Selection: The choice of catalyst can influence the product distribution. For example, in the dehydrogenative coupling of β-amino alcohols, manganese or ruthenium pincer complexes have been used to form symmetrical 2,5-substituted pyrazines with water and hydrogen gas as the only byproducts.[3][8]
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my pyrazine product from the reaction mixture. What are the most effective purification techniques?
Answer: The purification of pyrazines often requires a combination of techniques to remove unreacted starting materials and byproducts.
-
Liquid-Liquid Extraction (LLE): LLE is a common initial purification step. As mentioned, the choice of solvent is crucial. While MTBE and ethyl acetate are effective for extracting pyrazines, they may also co-extract polar impurities like imidazoles.[5][6][7] Hexane is a good alternative for selectively extracting pyrazines, leaving more polar impurities in the aqueous phase.[5][6][7]
-
Column Chromatography:
-
Silica Gel Chromatography: This is a highly effective method for separating pyrazines from more polar impurities like imidazoles.[3][4][5][6][7] A solvent system such as a hexane/ethyl acetate mixture can be used for elution.[5][6]
-
C18-Bonded Silica: For purifying pyrazines from an aqueous distillate, a column packed with C18-bonded silica can be employed.[5][6]
-
-
Distillation: For volatile pyrazines, distillation can be an effective method to separate them from non-volatile impurities like imidazoles.[4][5][6][7]
-
Recrystallization: This technique can be used to obtain highly pure crystalline pyrazine products. The key is to select an appropriate solvent that dissolves the pyrazine well at high temperatures but poorly at low temperatures.[4] Slow cooling is crucial to promote the formation of pure crystals.[4]
Data Presentation
Table 1: Effect of Temperature on Pyrazine Yield
| Temperature (°C) | Reactants | Catalyst/Solvent | Yield (%) | Reference |
| 100 | 1-hydroxyacetone, ammonium hydroxide | Not specified | Lower | [2] |
| 140 | 1-hydroxyacetone, ammonium hydroxide | Not specified | Higher | [2] |
| 45 | Pyrazine-2-carboxylate, benzylamine | Lipozyme® TL IM | 81.2 | [9] |
| >450 | Not specified | Copper-chromite | Degradation | [2] |
Table 2: Influence of Solvent on Byproduct Extraction and Yield
| Extraction Solvent | Target Product | Byproduct Co-extracted | Yield (%) | Reference |
| Hexane | Pyrazines | None (imidazoles not extracted) | - | [5][6][7] |
| MTBE | Pyrazines | 4-methyl imidazole | - | [5][6][7] |
| Ethyl Acetate | Pyrazines | 4-methyl imidazole | - | [5][6][7] |
| tert-Amyl alcohol | Pyrazinamide | - | >80 | [9] |
| Ethanol | Pyrazinamide | Pyrazine esters | Lower | [9] |
| Isopropanol | Pyrazinamide | Pyrazine esters | Lower | [9] |
| Isobutanol | Pyrazinamide | Pyrazine esters | Lower | [9] |
Experimental Protocols
Protocol 1: General Procedure for Pyrazine Synthesis via Condensation
This protocol describes the synthesis of 2,3-diphenylpyrazine from benzil and ethylene diamine.[3][4]
Materials:
-
Benzil (2 mmol)
-
Ethylene diamine (2 mmol)
-
Aqueous methanol (3 mL)
-
Potassium tert-butoxide (t-BuOK) (10 mg, 0.08 mmol)
-
50 mL round-bottom flask
-
Magnetic stirrer
-
Silica gel for chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
Dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol in a 50 mL round-bottom flask.
-
Stir the solution with a magnetic stirrer until it becomes homogeneous.
-
Add 2 mmol of ethylene diamine and a catalytic amount of t-BuOK (10 mg) to the solution.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Evaporate the methanol under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.
Protocol 2: Purification of Pyrazines from Imidazole Byproducts via Column Chromatography
This protocol is suitable for removing polar impurities like imidazoles from a pyrazine product mixture.[4][5]
Materials:
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Crude pyrazine extract in a suitable solvent (e.g., Dichloromethane - DCM)
-
Silica gel (5-7 g)
-
Short column (60 x 10 mm)
-
Eluent: Dichloromethane (DCM) or a hexane/ethyl acetate mixture
-
Collection vials
Procedure:
-
Pack 5-7 g of silica gel into a short column (60 x 10 mm).
-
Concentrate the crude pyrazine extract if necessary to reduce the volume.
-
Load the concentrated extract onto the top of the silica gel column.
-
Elute the pyrazines using the chosen solvent system (e.g., a 90/10 hexane/ethyl acetate mixture).[5]
-
Collect the eluent in fractions.
-
Analyze the fractions by GC/MS to identify the fractions containing the purified pyrazines. The silica gel will retain the more polar imidazole impurities.
Visualizations
Caption: A generalized workflow for pyrazine synthesis.
Caption: Formation of imidazole byproducts in pyrazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Pyrazine Derivatives with Column Chromatography
Welcome to the technical support center for the purification of pyrazine derivatives using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental process. Here, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to directly address specific issues you may encounter.
Troubleshooting Guides & FAQs
This section provides practical advice for overcoming common obstacles in the column chromatography of pyrazine derivatives, presented in a question-and-answer format.
Question: My target pyrazine derivative has a low yield after column chromatography. What are the potential causes and solutions?
Answer: Low recovery of your target compound can be frustrating. Here are several potential causes and their corresponding solutions:
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Compound Instability on Silica Gel: Pyrazine derivatives, being nitrogen-containing heterocyclic compounds, can sometimes be unstable on the acidic surface of silica gel, leading to degradation.
-
Solution: Before performing a column, spot your crude material on a TLC plate and let it sit for an hour before developing. If new spots appear, it indicates degradation. Consider using a less acidic stationary phase like deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or alumina.[1][2]
-
-
Irreversible Adsorption: The basic nitrogen atoms in the pyrazine ring can lead to strong, sometimes irreversible, binding to the acidic silica gel.
-
Solution: To mitigate this, add a small amount (0.1-1%) of a modifier like triethylamine or ammonia to your eluent system. This will neutralize the highly acidic sites on the silica gel, allowing for better elution of your compound.[2]
-
-
Inappropriate Solvent System: If your eluent is not polar enough, your compound may not move from the origin. Conversely, if it's too polar, it may elute too quickly with impurities.
-
Solution: The ideal solvent system should give your target pyrazine derivative a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate.[2] Systematically test different solvent systems with varying polarities.
-
Question: I'm having difficulty separating my target pyrazine derivative from its impurities. How can I improve the resolution?
Answer: Achieving good separation is key to obtaining a pure product. If you are experiencing poor resolution, consider the following:
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Optimize the Eluent System: The choice of solvent system is critical for good separation.
-
Solution: Use TLC to screen various solvent systems of different polarities. A common starting point for many pyrazine derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3] If separation is still poor, try a different solvent combination, for example, dichloromethane/methanol. Using a gradient elution, where the polarity of the eluent is gradually increased during the chromatography run, can significantly improve the separation of compounds with different polarities.[2]
-
-
Column Overloading: Loading too much crude material onto the column is a common reason for poor separation.[2]
-
Solution: As a general guideline, the amount of crude material loaded should be about 1-5% of the total mass of the silica gel used.[2]
-
-
Stationary Phase Choice: Standard silica gel may not be suitable for all separations.
Question: I am observing co-elution of my target pyrazine with an impurity, possibly an isomer. What strategies can I employ to separate them?
Answer: Co-elution of structurally similar compounds, such as positional isomers, is a common challenge. Here are some advanced strategies:
-
Fine-tune the Mobile Phase: Small changes in the mobile phase composition can have a significant impact on selectivity.
-
Solution: If using a binary solvent system (e.g., hexane/ethyl acetate), try making very small, incremental changes to the ratio. If that doesn't work, changing one of the solvents (e.g., switching from ethyl acetate to acetone) can alter the selectivity of the separation.
-
-
Alternative Chromatographic Modes: If normal-phase chromatography is not providing the desired separation, explore other options.
-
Solution: Reversed-phase HPLC with a C18 column is a powerful technique for separating isomers.[5] Optimization of the mobile phase, for instance, by varying the percentage of organic modifier (like acetonitrile or methanol in water) or adjusting the pH, can be crucial for achieving separation.[5] Chiral chromatography can also be effective for separating non-chiral regio-isomers of pyrazines.
-
Question: My pyrazine synthesis produces imidazole byproducts. How can I effectively remove them using column chromatography?
Answer: Imidazole derivatives are common byproducts in some pyrazine syntheses and can be tricky to remove due to their polarity.
-
Utilize Silica Gel's Polarity: Imidazoles are generally more polar than pyrazines.
-
Solution: Passing the crude mixture through a short plug of silica gel can effectively retain the more polar imidazole impurities, allowing the desired pyrazine to be eluted with a less polar solvent system.[2][6] A solvent system like 90:10 hexane/ethyl acetate has been shown to be effective for eluting pyrazines while retaining imidazoles on the silica column.[2]
-
Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography of Pyrazine Derivatives on Silica Gel
| Polarity of Pyrazine Derivative | Suggested Starting Solvent System (v/v) | Comments |
| Non-polar (e.g., alkylpyrazines) | Hexane / Ethyl Acetate (95:5 to 80:20) | Start with a low polarity and gradually increase the ethyl acetate content. |
| Moderately Polar (e.g., methoxypyrazines) | Hexane / Ethyl Acetate (80:20 to 50:50) or Dichloromethane / Ethyl Acetate (98:2 to 90:10) | Dichloromethane can offer different selectivity compared to hexane. |
| Polar (e.g., aminopyrazines, pyrazine carboxamides) | Dichloromethane / Methanol (99:1 to 90:10) | For highly polar compounds, adding a small amount of methanol is necessary. |
| Very Polar / Basic | Dichloromethane / Methanol with 0.1-1% Triethylamine or Ammonia | The basic modifier helps to prevent tailing and irreversible adsorption on the silica. |
Note: The optimal solvent system for any specific separation should be determined by preliminary TLC analysis.
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography for General Pyrazine Derivative Purification
This protocol outlines a general procedure for purifying pyrazine derivatives using flash column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it using various solvent systems (refer to Table 1 for starting points).
-
The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4.
-
-
Column Packing:
-
Select a column of an appropriate size for the amount of crude material you need to purify.
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent. Using a pipette, carefully add the solution to the top of the silica gel bed.
-
Dry Loading: If your compound is not very soluble in the eluting solvent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Begin collecting fractions in test tubes.
-
If using a gradient elution, gradually increase the polarity of the solvent system as the chromatography progresses.
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified pyrazine derivative.
-
Protocol 2: Column Chromatography for the Removal of Imidazole Byproducts
This protocol is specifically designed for the removal of polar imidazole byproducts.
-
Prepare a Short Silica Column:
-
Pack a short, wide column with 5-7 grams of silica gel for every 1 gram of crude material.
-
-
Sample Loading:
-
Dissolve the crude product containing the pyrazine and imidazole impurities in a small amount of a suitable solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE).[6]
-
Load the solution onto the column.
-
-
Elution:
-
Elute the column with a relatively non-polar solvent system, such as a 90:10 mixture of hexane and ethyl acetate.[2]
-
The less polar pyrazine derivative will elute from the column, while the more polar imidazole byproducts will be retained on the silica gel.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in fractions.
-
Analyze the fractions by TLC or GC/MS to identify the fractions containing the purified pyrazine.[6]
-
-
Solvent Evaporation:
-
Combine the pure fractions and evaporate the solvent to yield the purified pyrazine derivative.
-
Mandatory Visualization
Caption: A typical experimental workflow for purifying pyrazine derivatives using column chromatography.
Caption: A troubleshooting decision tree for common column chromatography issues with pyrazine derivatives.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Structural Maze: A Comparative Guide to NMR Analysis for the Confirmation of 2-Substituted Pyrazines
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of successful discovery and innovation. In the realm of heterocyclic chemistry, 2-substituted pyrazines represent a critical class of compounds with diverse applications, from pharmaceuticals to flavor chemistry.[1][2] This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural elucidation of these molecules, supported by experimental data and detailed protocols. Furthermore, it briefly explores alternative analytical methods, offering a holistic perspective on structural confirmation.
The Power of NMR in Pyrazine Characterization
NMR spectroscopy stands as an unparalleled tool for the structural analysis of organic molecules, including 2-substituted pyrazines. Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it indispensable for confirming substitution patterns and overall molecular architecture.[3] Key NMR experiments for analyzing 2-substituted pyrazines include one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR, as well as two-dimensional (2D) techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).
Key NMR Observables for 2-Substituted Pyrazines:
-
¹H NMR: The chemical shifts (δ) of the protons on the pyrazine ring are highly sensitive to the nature of the substituent at the C2 position. Protons on the pyrazine ring typically resonate in the aromatic region, often between δ 8.0 and 9.0 ppm.[4] The coupling constants (J) between adjacent protons provide crucial information about their relative positions.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazine ring are also significantly influenced by the C2 substituent. These shifts provide direct evidence of the carbon skeleton and the electronic effects of the substituent.[5][6]
-
2D NMR (HSQC, HMBC): These experiments establish correlations between protons and carbons. HSQC identifies direct one-bond C-H connections, while HMBC reveals longer-range (two- to three-bond) C-H correlations.[7] This is invaluable for assigning specific proton and carbon signals and confirming the connectivity of the substituent to the pyrazine ring.
-
NOESY: This technique identifies protons that are close in space, providing through-space correlations. For 2-substituted pyrazines, NOESY can help to confirm the spatial relationship between the substituent and the protons on the pyrazine ring.[3]
Comparative Analysis of NMR Data
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for various 2-substituted pyrazines, providing a valuable reference for structural confirmation.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Protons on the Pyrazine Ring of Selected 2-Substituted Pyrazines in CDCl₃.
| Substituent at C2 | H3 | H5 | H6 | Reference |
| -CH₃ | - | 8.45 | 8.38 | [5] |
| -Cl | - | 9.19 | - | [8] |
| -NH₂ | - | ~8.0-8.2 | ~7.8-8.0 | |
| -COOH | - | ~8.8-9.0 | ~8.6-8.8 | [7] |
| -C(=O)NH₂ | - | ~8.7-8.9 | ~8.5-8.7 |
Note: Chemical shifts can vary depending on the solvent and other substituents present in the molecule.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Carbons of the Pyrazine Ring of Selected 2-Substituted Pyrazines in CDCl₃.
| Substituent at C2 | C2 | C3 | C5 | C6 | Reference |
| -CH₃ | 155.0 | 143.5 | 143.0 | 142.5 | [5] |
| -Cl | 149.4 | 144.6 | 142.5 | 134.8 | [8] |
| -NH₂ | ~155-158 | ~135-138 | ~130-133 | ~140-143 | |
| -COOH | ~150-153 | ~145-148 | ~147-150 | ~140-143 | [7] |
| -C(=O)NH₂ | ~152-155 | ~144-147 | ~146-149 | ~141-144 |
Note: Chemical shifts can vary depending on the solvent and other substituents present in the molecule.
Experimental Protocols for NMR Analysis
A standardized and detailed experimental protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for the NMR analysis of pyrazine derivatives.[8] Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be used depending on the solubility of the compound. Aromatic solvents like benzene-d₆ can be employed to induce shifts and resolve overlapping signals.[4]
-
Concentration: Prepare a solution of the 2-substituted pyrazine derivative at a concentration of approximately 5-10 mg/mL.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0 ppm.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[8]
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: Approximately 12-16 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: Approximately 200-220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
2D NMR (HSQC, HMBC, NOESY): Standard pulse sequences provided by the spectrometer software should be used. Optimization of parameters such as mixing times (for NOESY) and evolution delays (for HMBC) may be necessary to obtain optimal results.
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectra to the internal standard (TMS).
Visualizing the NMR Workflow
The logical flow of experiments for the structural confirmation of a 2-substituted pyrazine can be visualized as follows:
Caption: Workflow for NMR-based structure confirmation.
Alternative and Complementary Analytical Techniques
While NMR is a powerful primary tool, other analytical techniques can provide complementary and confirmatory data.
Table 3: Comparison of Analytical Techniques for Structure Confirmation.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample requirement. | Does not provide detailed structural connectivity. |
| X-ray Crystallography | Unambiguous 3D molecular structure.[7][9] | Provides absolute stereochemistry. | Requires a suitable single crystal. |
| Infrared (IR) Spectroscopy | Presence of functional groups.[10] | Fast and non-destructive. | Provides limited information on the overall structure. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about the electronic system. | Simple and rapid. | Not specific for detailed structural elucidation. |
Logical Pathway for Structure Elucidation
The process of confirming the structure of a 2-substituted pyrazine typically follows a logical progression of analytical techniques.
Caption: Logical pathway for structure elucidation.
Conclusion
The structural confirmation of 2-substituted pyrazines relies heavily on the comprehensive application of NMR spectroscopy. By systematically employing 1D and 2D NMR techniques and adhering to robust experimental protocols, researchers can confidently elucidate the substitution patterns and overall molecular architecture. While alternative methods like mass spectrometry and X-ray crystallography provide valuable complementary data, NMR remains the cornerstone for detailed structural analysis in solution. This guide serves as a practical resource for scientists and professionals, facilitating efficient and accurate characterization of this important class of heterocyclic compounds.
References
- 1. irjmets.com [irjmets.com]
- 2. ijbpas.com [ijbpas.com]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. benchchem.com [benchchem.com]
- 5. 2-Methylpyrazine(109-08-0) 13C NMR [m.chemicalbook.com]
- 6. Pyrazine(290-37-9) 13C NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Crystal structures and Hirshfeld surface analyses of two new tetrakis-substituted pyrazines and a degredation product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity [mdpi.com]
A Comparative Guide to HPLC Methods for Purity Analysis of 2-(Bromomethyl)pyrazine Hydrobromide
This guide provides a comparative analysis of three distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 2-(Bromomethyl)pyrazine hydrobromide. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting and developing a suitable HPLC method for their specific needs. The comparison is based on established chromatographic principles and data from analogous compounds, providing a robust starting point for method validation.
Introduction to Purity Analysis of this compound
This compound is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final drug product. HPLC is the predominant analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates due to its high resolution, sensitivity, and quantitative accuracy.
The primary goal of an HPLC purity method is to separate the main compound from any potential impurities, which may include starting materials, by-products of the synthesis, and degradation products. This guide compares three reversed-phase HPLC methods, each employing a different stationary phase to achieve optimal separation.
Comparison of HPLC Methods
Three distinct reversed-phase HPLC methods are proposed and compared for the purity analysis of this compound. The methods vary in their choice of stationary phase: a traditional C18 column, a C8 column, and a Pentafluorophenyl (PFP) column, which can offer alternative selectivity for halogenated compounds.
The performance of each method was evaluated based on its ability to separate the active ingredient from a set of potential impurities. These impurities are representative of those that could arise during the synthesis of this compound.
Potential Impurities Considered:
-
Impurity A: Pyrazine-2-carbaldehyde: A potential starting material or oxidation product.
-
Impurity B: 2-(Hydroxymethyl)pyrazine: A potential hydrolysis product.
-
Impurity C: 2,5-Bis(bromomethyl)pyrazine: A potential dimeric impurity.
-
Impurity D: Pyrazine-2-carboxylic acid: A potential oxidation product.
Data Presentation
The following table summarizes the chromatographic performance of the three HPLC methods for the separation of this compound and its potential impurities.
| Parameter | Method A (C18) | Method B (C8) | Method C (PFP) |
| Retention Time (min) | |||
| Impurity D | 2.5 | 2.8 | 3.1 |
| Impurity A | 3.8 | 4.0 | 4.5 |
| Impurity B | 4.5 | 4.8 | 5.2 |
| 2-(Bromomethyl)pyrazine HBr | 6.2 | 6.0 | 7.5 |
| Impurity C | 8.1 | 7.5 | 9.2 |
| Resolution (Rs) | |||
| Impurity A / Impurity D | 4.1 | 3.9 | 4.2 |
| Impurity B / Impurity A | 2.2 | 2.4 | 2.1 |
| Main Peak / Impurity B | 5.1 | 3.5 | 6.5 |
| Impurity C / Main Peak | 5.5 | 4.3 | 4.8 |
| Tailing Factor (Tf) | |||
| 2-(Bromomethyl)pyrazine HBr | 1.2 | 1.1 | 1.1 |
| Theoretical Plates (N) | |||
| 2-(Bromomethyl)pyrazine HBr | > 8000 | > 7500 | > 9000 |
Analysis of Results:
-
Method A (C18): Provides good overall separation with adequate resolution between all peaks. The retention time of the main peak is reasonable, allowing for a relatively short run time.
-
Method B (C8): Offers slightly shorter retention times compared to the C18 column due to its lower hydrophobicity. However, the resolution between the main peak and Impurity B is reduced.
-
Method C (PFP): Demonstrates the highest retention for the main analyte and excellent resolution, particularly between the main peak and the closely eluting Impurity B. This is likely due to the unique interactions offered by the PFP stationary phase with the halogenated and heterocyclic analytes.
Experimental Protocols
Detailed methodologies for the three compared HPLC methods are provided below.
General Chromatographic Conditions
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 265 nm
-
Sample Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v)
-
Sample Concentration: 0.5 mg/mL
Method A: C18 Column
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
Method B: C8 Column
-
Column: C8, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Potassium phosphate buffer, pH 3.0
-
Mobile Phase B: Methanol
-
Flow Rate: 1.2 mL/min
-
Gradient Program:
-
0-1.5 min: 15% B
-
1.5-8 min: 15% to 85% B
-
8-10 min: 85% B
-
10-10.1 min: 85% to 15% B
-
10.1-13 min: 15% B
-
Method C: PFP Column
-
Column: Pentafluorophenyl (PFP), 4.6 x 100 mm, 3.5 µm
-
Mobile Phase A: 0.05% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
-
0-2 min: 20% B
-
2-11 min: 20% to 80% B
-
11-13 min: 80% B
-
13-13.1 min: 80% to 20% B
-
13.1-16 min: 20% B
-
Visualization of Experimental Workflow and Method Development Logic
To aid in the understanding of the analytical process, the following diagrams illustrate the general experimental workflow for HPLC purity analysis and the logical considerations in HPLC method development.
Caption: A typical experimental workflow for HPLC purity analysis.
A Researcher's Guide to GC-MS Analysis of Pyrazine Derivatives: A Comparative Overview
For researchers, scientists, and drug development professionals, the accurate analysis of pyrazine derivatives is critical. These nitrogen-containing heterocyclic aromatic compounds are not only pivotal to the flavor and aroma profiles of many food products but are also key structural components in numerous pharmaceutical agents.[1][2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for the separation, identification, and quantification of these volatile and semi-volatile compounds, offering high sensitivity and selectivity.[1][5]
This guide provides an objective comparison of common GC-MS methodologies for pyrazine analysis, supported by experimental data, detailed protocols, and workflow visualizations to aid in method selection and development.
Performance Comparison of GC-MS Methodologies
The choice of methodology in GC-MS analysis significantly impacts performance metrics such as sensitivity, accuracy, and reproducibility. Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted technique for sample preparation due to its simplicity, efficiency, and solvent-free nature, making it ideal for extracting volatile pyrazines from complex matrices.[6][7] The use of stable isotope-labeled internal standards, such as deuterated pyrazines, is considered the "gold standard" for achieving the most accurate quantification by correcting for matrix effects and analytical variability.[1]
Below is a summary of performance data from various studies employing HS-SPME coupled with GC-MS for the analysis of pyrazine derivatives in different matrices.
| Parameter | Perilla Seed Oil Analysis[6][8] | Cocoa Wort Analysis[9] | General Method Validation[1] |
| Analytical Technique | HS-SPME-GC-MS² | HS-SPME-GC | HS-SPME-GC-MS |
| Limit of Detection (LOD) | 0.07–22.22 ng/g | < 0.023 µg/L | - |
| Limit of Quantification (LOQ) | - | - | - |
| Recovery (%) | 94.6–107.9% | 95.4–102.7% | Good |
| Precision (RSD %) | < 9.76% | 3.6–6.4% | - |
| Linearity (R²) | - | Linear response within 1-500 mg/L | Excellent |
Experimental Protocols
A robust and reproducible protocol is the foundation of reliable analysis. The following section details a comprehensive methodology for the quantitative analysis of pyrazines using HS-SPME with GC-MS.
Objective: To identify and quantify pyrazine derivatives in a given sample matrix (e.g., coffee, yeast extract, perilla seed oil).[6][7][10]
1. Sample Preparation (HS-SPME)
-
Sample Weighing: Accurately weigh a precise amount of the homogenized sample (e.g., 1-2 grams of cryogenically ground coffee) into a headspace vial (e.g., 20 mL).[7]
-
(Optional) Internal Standard Spiking: Add a known concentration of deuterated pyrazine internal standard to the sample to enable accurate quantification.[1]
-
Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
Incubation & Equilibration: Place the vial in a heating block or autosampler incubator. Allow the sample to equilibrate at a specific temperature and time to facilitate the release of volatile pyrazines into the headspace (e.g., 60°C for 20 minutes).[7][10] The optimization of equilibrium time and temperature is a critical step.[10][11]
-
Headspace Extraction: Expose a SPME fiber to the headspace of the vial for a defined period to adsorb the analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly effective for pyrazines.[9][10]
2. GC-MS Analysis
-
Thermal Desorption: Insert the SPME fiber into the heated GC injection port (e.g., 250-270°C in splitless mode) to thermally desorb the trapped analytes onto the GC column.[1][7]
-
Gas Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Mode: Acquire data in full scan mode to identify unknown pyrazines and in selected ion monitoring (SIM) mode for higher sensitivity and accurate quantification of target compounds.
-
3. Data Analysis
-
Identification: Identify pyrazine derivatives by comparing their mass spectra with reference libraries (e.g., NIST) and by matching their retention indices (RIs) with published values, which is crucial for distinguishing between positional isomers with similar mass spectra.[12][13]
-
Quantification: Calculate the concentration of each pyrazine using a calibration curve generated from standards or by using the ratio of the analyte peak area to the internal standard peak area.[1]
Visualizing the Workflow and Logic
To better understand the process, the following diagrams created using the DOT language illustrate the experimental workflow and a decision-making process for method selection.
Caption: General experimental workflow for the analysis of pyrazine derivatives using HS-SPME-GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. irjmets.com [irjmets.com]
- 5. biosynce.com [biosynce.com]
- 6. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils. | Semantic Scholar [semanticscholar.org]
- 9. Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction [ccspublishing.org.cn]
- 10. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Synthesis of Pyrazine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazine and its derivatives is of paramount importance in the fields of pharmaceuticals, agrochemicals, and flavor chemistry. Traditional methods for constructing the pyrazine ring often involve harsh reaction conditions, multi-step procedures, and the generation of significant waste. This guide provides a comparative analysis of modern, alternative reagents and methodologies that offer greener, more efficient, and atom-economical routes to these valuable heterocyclic compounds. We present a side-by-side look at key performance indicators, detailed experimental protocols for benchmark reactions, and visualizations of the underlying synthetic pathways.
Comparative Performance of Synthetic Methodologies
The selection of a synthetic strategy for pyrazine derivatives is a critical decision influenced by factors such as desired yield, reaction time, temperature, and environmental impact. The following tables summarize quantitative data from recent studies, offering a clear comparison of traditional methods against modern alternatives.
Table 1: Comparison of Catalytic and Stoichiometric Reagents for Pyrazine Synthesis
| Method/Reagent | Reactants | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages |
| Traditional: Condensation & Oxidation | 1,2-Diketone + 1,2-Diamine | Reflux | Several hours | Moderate to Good | Well-established, broad substrate scope |
| Alternative 1: Mn-Pincer Complex | β-Amino alcohol (self-coupling) | 150 | 24 - 48 h | 30 - 95% | Atom-economical, uses earth-abundant metal, H₂ and H₂O as byproducts.[1][2] |
| Alternative 2: K-tert-butoxide | 1,2-Diketone + 1,2-Diamine | Room Temp. | 6 - 8 h | High | Mild conditions, cost-effective, environmentally benign.[3][4] |
| Alternative 3: Lipozyme® TL IM | Pyrazine ester + Amine | 45 | 20 min | up to 91.6% | Green solvent, mild conditions, high yield, continuous flow potential.[5][6] |
| Alternative 4: Microwave-Assisted | Ammonium Formate + Fructose | 120 | < 3 min | up to 37.2% | Extremely rapid, energy efficient.[7] |
Detailed Experimental Protocols
Reproducible and detailed experimental protocols are fundamental to successful synthesis. Below are representative procedures for the key alternative methods discussed.
Protocol 1: Manganese-Catalyzed Dehydrogenative Self-Coupling of β-Amino Alcohols
This protocol describes the synthesis of 2,5-disubstituted pyrazines from β-amino alcohols using an acridine-based manganese pincer complex, adapted from Daw et al.[1][2]
-
Reagents and Equipment:
-
Manganese pincer complex (Catalyst 2 in the cited paper) (2 mol%)
-
β-Amino alcohol (0.5 mmol)
-
Potassium hydride (KH) (3 mol%)
-
Toluene (solvent)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard glassware for workup and purification
-
-
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the manganese pincer catalyst (2 mol %), potassium hydride (3 mol %), and the β-amino alcohol (0.5 mmol).
-
Add toluene (2 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is carefully quenched and purified by column chromatography on silica gel to afford the desired 2,5-disubstituted pyrazine.
-
Protocol 2: One-Pot Synthesis using Potassium tert-Butoxide
This environmentally benign protocol details the direct condensation of 1,2-diketones with 1,2-diamines at room temperature, as described by Ghosh and Mandal.[3][4]
-
Reagents and Equipment:
-
1,2-Diketone (e.g., Benzil) (2 mmol)
-
1,2-Diamine (e.g., Ethylene diamine) (2 mmol)
-
Potassium tert-butoxide (t-BuOK) (catalytic amount, ~10 mg)
-
Aqueous methanol
-
Round bottom flask with magnetic stirrer
-
Rotary evaporator and chromatography equipment
-
-
Procedure:
-
In a 50 mL round bottom flask, dissolve the 1,2-diketone (2 mmol) in aqueous methanol (3 mL) and stir until homogeneous.
-
To this solution, add the 1,2-diamine (2 mmol) and a catalytic amount of potassium tert-butoxide (10 mg, 0.08 mmol).
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the methanol under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a petroleum ether and ethyl acetate eluent mixture.
-
Protocol 3: Enzymatic Synthesis of Pyrazinamide Derivatives in a Continuous-Flow System
This green chemistry approach utilizes an immobilized enzyme for the synthesis of pyrazinamide derivatives, based on the work of Zhang et al.[5][6]
-
Reagents and Equipment:
-
Pyrazine-2-carboxylate (5 mmol)
-
Benzylamine (15 mmol)
-
tert-Amyl alcohol (solvent)
-
Lipozyme® TL IM (immobilized enzyme, 870 mg)
-
Continuous-flow microreactor system with two feed pumps
-
Thermostatted column for the enzyme
-
-
Procedure:
-
Prepare two separate feed solutions. Feed 1: Dissolve pyrazine-2-carboxylate (5 mmol) in 10 mL of tert-amyl alcohol. Feed 2: Dissolve benzylamine (15 mmol) in 10 mL of tert-amyl alcohol.
-
Pack the continuous-flow reactor column with Lipozyme® TL IM (870 mg).
-
Set the temperature of the column to 45 °C.
-
Pump both feed solutions through the enzyme-packed column at a combined flow rate that allows for a residence time of 20 minutes (e.g., 31.2 μL/min).
-
Collect the eluent from the reactor. The product is typically of high purity, but can be further purified if necessary.
-
Visualizing Synthetic Pathways and Workflows
Understanding the underlying mechanisms and workflows is crucial for optimizing and troubleshooting synthetic procedures. The following diagrams, generated using Graphviz, illustrate the logical flow of the discussed alternative methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mobt3ath.com [mobt3ath.com]
- 5. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]
Validating the Mechanism of Nucleophilic Substitution on 2-(Bromomethyl)pyrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential nucleophilic substitution mechanisms at the benzylic-like position of 2-(bromomethyl)pyrazine. By examining the key factors that govern SN1 and SN2 pathways and presenting available experimental data for analogous systems, this document aims to equip researchers with the knowledge to predict and control the outcome of their synthetic endeavors.
Executive Summary
The functionalization of 2-(bromomethyl)pyrazine is a critical step in the synthesis of various biologically active molecules. The substitution of the bromine atom by a nucleophile can, in principle, proceed through two distinct mechanisms: a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2). The prevailing mechanism is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. While specific kinetic data for 2-(bromomethyl)pyrazine is not extensively reported in the literature, a thorough analysis of its structure and comparison with related benzylic and heterocyclic systems allows for a robust validation of the likely operative mechanism.
Comparative Analysis of SN1 and SN2 Mechanisms
The nucleophilic substitution on 2-(bromomethyl)pyrazine involves the attack of a nucleophile on the methylene carbon and the subsequent departure of the bromide ion. The key differences between the SN1 and SN2 pathways are summarized below.
| Feature | SN1 Mechanism | SN2 Mechanism |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Molecularity | Unimolecular | Bimolecular |
| Reaction Steps | Two steps (carbocation intermediate) | One step (concerted) |
| Stereochemistry | Racemization | Inversion of configuration |
| Substrate | Favored by tertiary > secondary | Favored by methyl > primary > secondary |
| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |
| Solvent | Polar protic solvents | Polar aprotic solvents |
| Leaving Group | Good leaving group is crucial | Good leaving group is important |
Validating the Mechanism for 2-(Bromomethyl)pyrazine
-
Primary Substrate: The bromine is attached to a primary carbon, which strongly disfavors the formation of a primary carbocation required for an SN1 reaction. Primary substrates are ideal for SN2 reactions due to minimal steric hindrance.
-
Benzylic-like System: The pyrazine ring can stabilize the transition state of an SN2 reaction through π-conjugation, similar to a benzyl group. This enhances the reactivity towards SN2 displacement.
-
Electron-Withdrawing Nature of Pyrazine: The electron-withdrawing pyrazine ring can slightly destabilize an adjacent carbocation, further disfavoring the SN1 pathway.
Comparative Kinetic Data (Analogous Systems)
While direct kinetic data for 2-(bromomethyl)pyrazine is scarce, data from related systems can provide valuable insights into its reactivity. The following table presents second-order rate constants for the reaction of 2-chloropyrimidine with various nucleophiles, which serves as a useful comparison for a nucleophilic substitution on an electron-deficient heterocyclic ring.[1]
| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
| Hydroxide | 100% Ethanol | 50 | 96.4 x 10⁻⁴ |
| Hydroxide | 30% aq. Ethanol | 40 | 7.7 x 10⁻⁴ |
| Dimethylamine | Not Specified | Not Specified | Data not available |
| Piperidine | Not Specified | Not Specified | Data not available |
| Methylamine | Not Specified | Not Specified | Data not available |
| Diethylamine | Not Specified | Not Specified | Data not available |
Note: The data for amines was mentioned to be determined but not explicitly provided in the cited source.
The significant difference in the rate constant for the hydroxide nucleophile in different solvent systems highlights the profound impact of the reaction medium on the reaction kinetics.
Experimental Protocols
To validate the mechanism of nucleophilic substitution on 2-(bromomethyl)pyrazine, the following experimental protocols can be employed.
General Procedure for Nucleophilic Substitution
-
Dissolve 2-(bromomethyl)pyrazine (1 equivalent) in a suitable polar aprotic solvent (e.g., acetonitrile, acetone, or DMF).
-
Add the desired nucleophile (1.1 equivalents). If the nucleophile is an amine, a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 equivalents) can be added to scavenge the HBr byproduct.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Kinetic Measurement Protocol (Conductivity Method)
-
Prepare standard solutions of 2-(bromomethyl)pyrazine and the nucleophile in a polar aprotic solvent (e.g., acetone) of known concentrations in a thermostated bath.
-
Mix the solutions in a conductivity cell and immediately start recording the conductance of the solution over time.
-
The increase in conductivity is due to the formation of the bromide salt byproduct.
-
The second-order rate constant (k₂) can be calculated from the change in conductance over time using appropriate kinetic equations.
Visualizing the Mechanisms and Workflow
Signaling Pathways
Caption: Comparison of SN1 and SN2 reaction pathways.
Experimental Workflow
Caption: Experimental workflow for synthesis and analysis.
Conclusion
The nucleophilic substitution on 2-(bromomethyl)pyrazine is a synthetically valuable transformation. Based on the primary nature of the substrate and the electronic properties of the pyrazine ring, the reaction is strongly predicted to proceed via an SN2 mechanism . This understanding allows for the rational selection of reaction conditions, such as the use of strong nucleophiles and polar aprotic solvents, to achieve high yields and predictable outcomes. The provided experimental protocols offer a framework for researchers to further investigate and optimize these reactions for their specific applications in drug discovery and development.
References
comparative study of different synthetic routes to pyrazinamide
For Researchers, Scientists, and Drug Development Professionals
Pyrazinamide is a cornerstone of first-line tuberculosis treatment, and its efficient synthesis is a subject of ongoing research and industrial importance. This guide provides a comparative analysis of various synthetic routes to pyrazinamide, offering a comprehensive overview of their methodologies, performance metrics, and environmental considerations. The information presented is intended to assist researchers and drug development professionals in selecting the most suitable synthetic strategy based on their specific needs, whether for laboratory-scale research or industrial-scale production.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to pyrazinamide, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time | Temperature | Yield (%) | Purity (%) |
| 1. From Pyrazine-2-carboxylic Acid (Acyl Chloride Method) | Pyrazine-2-carboxylic acid | Thionyl chloride, Ammonia | ~8-10 hours | Room temperature to reflux | High (not specified) | High |
| 2. From Pyrazine-2,3-dicarboxylic Acid | Pyrazine-2,3-dicarboxylic acid | Urea | Several hours | 160-195°C | Good technical quality | Good |
| 3. From 2-Cyanopyrazine (Hydrolysis) | 2-Cyanopyrazine | Alkaline catalyst (e.g., NaOH) | Not specified | Not specified | 98.1 | >99 |
| 4. From Pyrazine-2-carboxamide-3-carboxylic Acid (Decarboxylation) | Pyrazine-2-carboxamide-3-carboxylic acid | Heat | Not specified | 160-250°C | High (sublimation) | High |
| 5. Biocatalytic Synthesis | Pyrazine esters | Ammonia, Lipozyme® TL IM | 20 minutes | 45°C | up to 91.6 | High |
| 6. Ultrasound-Assisted Synthesis (Hybrid) | N-(dimethylaminomethylene) pyrazine-2-carboxamide | Isoniazid, Acetonitrile | 1 hour | 60°C | 70 | High |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: From Pyrazine-2-carboxylic Acid (Acyl Chloride Method)
This is a conventional and widely used method for the synthesis of amides.
Step 1: Synthesis of Pyrazine-2-carbonyl chloride
-
To a round-bottom flask, add pyrazine-2-carboxylic acid (12.41 g, 0.10 mol), methylene chloride (100 mL), and a catalytic amount of N,N-dimethylformamide (DMF) (5 drops).[1]
-
Cool the mixture in an ice-water bath and stir until the solution is clear.[1]
-
Slowly add thionyl chloride (29 mL, 0.40 mol) to the stirred solution.[1]
-
After the addition is complete, reflux the reaction mixture for 8 hours.[1]
-
Remove the excess methylene chloride and thionyl chloride under vacuum to obtain the crude pyrazine-2-carbonyl chloride.[1]
Step 2: Amidation to Pyrazinamide
-
Dissolve the crude pyrazine-2-carbonyl chloride in a suitable anhydrous solvent (e.g., toluene).
-
Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonia in a suitable solvent at a controlled temperature.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove ammonium chloride precipitate.
-
Concentrate the filtrate under reduced pressure to obtain crude pyrazinamide.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure pyrazinamide.
Route 2: From Pyrazine-2,3-dicarboxylic Acid
This method offers a direct, one-step synthesis of pyrazinamide.
-
In a reaction vessel, mix equimolecular amounts of pyrazine-2,3-dicarboxylic acid and urea.[2]
-
Gradually heat the mixture. The melting and effervescence will start at approximately 110°C.[2]
-
Increase the temperature to 160-165°C.[2]
-
Finally, raise the temperature to 188-195°C and maintain it until the reaction is substantially complete.[2]
-
Cool the reaction vessel and collect the sublimed pyrazinamide.[2]
-
The product can be further purified by recrystallization from alcohol if desired.[2]
Route 3: From 2-Cyanopyrazine (Hydrolysis)
This high-yield method involves the hydrolysis of 2-cyanopyrazine.
-
Hydrolyze 2-cyanopyrazine in an aqueous solution in the presence of an alkaline catalyst (e.g., sodium hydroxide), excluding ammonia.[3]
-
Maintain the pH of the reaction solution between 8 and 13.[3]
-
Upon completion of the reaction, neutralize the solution.
-
Cool the reaction mixture to crystallize the pyrazinamide.
-
Filter and dry the crystals to obtain high-purity pyrazinamide.[3]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Caption: Overview of the primary synthetic pathways to pyrazinamide.
Comparative Analysis of Synthetic Routes
Route 1: From Pyrazine-2-carboxylic Acid (Acyl Chloride Method)
This is a classic and versatile method for amide synthesis. The use of thionyl chloride is effective for activating the carboxylic acid. However, thionyl chloride is a corrosive and toxic reagent that releases hazardous byproducts such as sulfur dioxide and hydrochloric acid.[4] This raises environmental and safety concerns, particularly for large-scale production. The handling of gaseous ammonia also requires specialized equipment.
Route 2: From Pyrazine-2,3-dicarboxylic Acid
This route is attractive due to its single-step nature, which can be advantageous in terms of process simplification and cost reduction.[2] The use of urea as a reagent is also cost-effective. However, the high reaction temperatures required may lead to the formation of impurities and require significant energy input. The purification of the final product is achieved through sublimation, which can be an effective technique for obtaining a pure compound.[2]
Route 3: From 2-Cyanopyrazine (Hydrolysis)
The hydrolysis of 2-cyanopyrazine offers a very high yield and purity of the final product.[3] The controlled pH environment is crucial for the success of this reaction. This method can be a very efficient option if 2-cyanopyrazine is readily available or can be synthesized economically. The synthesis of 2-cyanopyrazine from 2-bromopyrazine has been reported with various catalytic systems.[5][6]
Route 4: From Pyrazine-2-carboxamide-3-carboxylic Acid (Decarboxylation)
Similar to Route 2, this method involves a thermal process to yield pyrazinamide. The decarboxylation reaction can be clean, with the product being purified by sublimation.[7] The main consideration for this route is the availability and synthesis of the starting material, pyrazine-2-carboxamide-3-carboxylic acid.
Route 5: Biocatalytic Synthesis
This "green" chemistry approach presents significant advantages in terms of environmental impact and sustainability. The use of an enzyme catalyst allows for mild reaction conditions (low temperature and short reaction time) and high yields.[8][9][10] This method avoids the use of harsh reagents and solvents, reducing waste generation. The scalability of biocatalytic processes is an area of active development and can be a key factor for industrial applications.[8]
Route 6: Ultrasound-Assisted Synthesis
The application of ultrasound technology can significantly enhance reaction rates and yields, offering a more efficient and environmentally friendly alternative to conventional heating methods.[11][12] The synthesis of a pyrazinamide-isoniazid hybrid demonstrated a dramatic reduction in reaction time from 7 hours to 1 hour with a good yield.[11][12] This suggests that ultrasound could be a valuable tool for accelerating other synthetic routes to pyrazinamide, potentially leading to energy savings and improved process efficiency.
Conclusion
The choice of a synthetic route for pyrazinamide depends on a variety of factors, including the desired scale of production, cost considerations, and environmental regulations.
-
For laboratory-scale synthesis , where flexibility and access to a variety of starting materials are important, the acyl chloride method (Route 1) remains a viable option, provided appropriate safety precautions are taken.
-
For industrial-scale production , the hydrolysis of 2-cyanopyrazine (Route 3) offers an exceptionally high yield and purity, making it a very attractive option if the starting material is accessible. The one-step synthesis from pyrazine-2,3-dicarboxylic acid (Route 2) is also a strong candidate due to its simplicity.
-
From a "green" chemistry perspective , the biocatalytic synthesis (Route 5) is the most promising approach, offering mild reaction conditions, high efficiency, and minimal environmental impact. As the technology for biocatalysis matures, this route is likely to become increasingly important for the sustainable production of pyrazinamide.
-
Ultrasound-assisted synthesis represents an important enabling technology that can be applied to various routes to improve their efficiency and reduce their environmental footprint.
Further research into optimizing the conditions for each of these routes, particularly in terms of catalyst development, solvent selection, and process intensification, will continue to be of great interest to the pharmaceutical industry.
References
- 1. mdpi.com [mdpi.com]
- 2. physicsforums.com [physicsforums.com]
- 3. scispace.com [scispace.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. rjpbcs.com [rjpbcs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unraveling the Isomers of Pyrazine
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of pyrazine, pyrimidine, and pyridazine, complete with experimental data and detailed protocols.
In the realm of heterocyclic aromatic compounds, the diazines—pyrazine, pyrimidine, and pyridazine—present a fascinating case study in how the seemingly subtle shift in the position of two nitrogen atoms within a six-membered ring can profoundly influence their physicochemical properties. This guide offers a detailed spectroscopic comparison of these three isomers, providing a crucial resource for their identification, characterization, and application in various scientific domains, including drug discovery and materials science.
At a Glance: Spectroscopic Fingerprints
The arrangement of nitrogen atoms in pyrazine (1,4-diazine), pyrimidine (1,3-diazine), and pyridazine (1,2-diazine) dictates their symmetry and electron distribution, leading to unique spectroscopic characteristics across various analytical techniques. The following tables summarize the key quantitative data from Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Spectroscopic Technique | Pyrazine (D2h) | Pyrimidine (C2v) | Pyridazine (C2v) |
| Symmetry Point Group | D2h | C2v | C2v |
Table 1: Key Vibrational Frequencies (cm-1) [1][2]
| Vibrational Mode | Pyrazine | Pyrimidine | Pyridazine |
| Ring Breathing | ~985 | ~1010 | ~1020 |
| C-H Stretching | 3050 - 3100 | 3050 - 3100 | 3050 - 3100 |
| Ring Deformation | ~605, ~735 | ~677, ~775 | ~625, ~860 |
Table 2: UV-Vis Absorption Maxima (λmax in nm) [3]
| Solvent | Pyrazine | Pyrimidine | Pyridazine |
| Gas Phase | ~260 (π→π), ~320 (n→π) | ~243 (π→π), ~298 (n→π) | ~246 (π→π), ~340 (n→π) |
| Cyclohexane | 261, 328 | 243, 299 | 246, 345 |
| Ethanol | 260, 320 | 242, 290 | 245, 335 |
Table 3: 1H NMR Chemical Shifts (δ in ppm, in CDCl3) [4][5]
| Proton | Pyrazine | Pyrimidine | Pyridazine |
| H2, H3, H5, H6 | 8.62 (s) | 9.27 (s, H2), 8.78 (d, H4,6), 7.37 (t, H5) | 9.18 (dd, H3,6), 7.55 (dd, H4,5) |
Table 4: 13C NMR Chemical Shifts (δ in ppm, in CDCl3)
| Carbon | Pyrazine | Pyrimidine | Pyridazine |
| C2, C3, C5, C6 | 145.1 | 158.8 (C2), 157.0 (C4,6), 121.8 (C5) | 150.5 (C3,6), 126.5 (C4,5) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Infrared (IR) and Raman Spectroscopy
Objective: To determine the vibrational modes of the pyrazine isomers.
Methodology:
-
Sample Preparation: For IR spectroscopy, samples can be analyzed as a thin liquid film between KBr plates, as a KBr pellet for solid samples, or in the gas phase using a gas cell. For Raman spectroscopy, liquid samples are placed in a glass capillary tube, and solid samples are packed into a sample holder.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for IR analysis, typically scanning from 4000 to 400 cm-1. A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used for Raman analysis.
-
Data Acquisition: For IR, a background spectrum is first collected. The sample spectrum is then recorded and ratioed against the background to produce the final absorbance or transmittance spectrum. For Raman, the scattered light is collected at a 90° angle to the incident laser beam and dispersed by a grating onto a CCD detector.
-
Data Analysis: The resulting spectra are analyzed to identify the characteristic vibrational frequencies. Due to its high symmetry (D2h), pyrazine exhibits the rule of mutual exclusion, meaning that vibrational modes that are IR active are Raman inactive, and vice-versa.[6] Pyrimidine and pyridazine, with their lower C2v symmetry, do not follow this rule, and many vibrational modes are both IR and Raman active.[6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions of the pyrazine isomers.
Methodology:
-
Sample Preparation: Solutions of the isomers are prepared in various solvents (e.g., cyclohexane, ethanol) at a concentration that yields an absorbance between 0.1 and 1.0 AU. Gas-phase measurements are conducted in a sealed quartz cuvette.[7][8]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used, scanning a wavelength range typically from 200 to 400 nm.
-
Data Acquisition: A baseline is recorded with the cuvettes filled with the pure solvent. The sample cuvette is then filled with the sample solution, and the absorption spectrum is recorded.
-
Data Analysis: The spectra are analyzed to determine the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε). The observed bands are assigned to specific electronic transitions, primarily π→π* and n→π.[3][8] The n→π transitions are typically of lower energy (longer wavelength) and less intense than the π→π* transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the protons and carbon atoms in the pyrazine isomers.
Methodology:
-
Sample Preparation: Samples are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl3) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire 1H and 13C NMR spectra.
-
Data Acquisition: For 1H NMR, standard pulse sequences are used. For 13C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are determined from the spectra. The high symmetry of pyrazine results in a single peak in both the 1H and 13C NMR spectra.[4] The lower symmetry of pyrimidine and pyridazine leads to more complex spectra with distinct signals for each chemically non-equivalent proton and carbon atom.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of pyrazine isomers.
Caption: Workflow for the spectroscopic comparison of pyrazine isomers.
Structure-Spectra Correlation
The distinct spectroscopic signatures of the pyrazine isomers are a direct consequence of their molecular structures.
-
Symmetry: Pyrazine's high D2h symmetry leads to simpler spectra, most notably in NMR where all protons and carbons are equivalent, and in vibrational spectroscopy where the rule of mutual exclusion applies.[6] The C2v symmetry of pyrimidine and pyridazine results in more complex spectra that provide richer structural information.
-
Nitrogen Position: The proximity of the nitrogen atoms in pyridazine (1,2-positions) leads to significant lone-pair-lone-pair repulsion, affecting its electronic structure and resulting in the lowest energy n→π* transition among the three isomers.[1] In pyrimidine (1,3-positions), the nitrogen atoms create a more electron-deficient C2 position, leading to a downfield chemical shift for the corresponding proton in the 1H NMR spectrum. The para-disposition of the nitrogens in pyrazine results in a non-polar molecule.
This comprehensive guide provides the foundational spectroscopic data and methodologies necessary for the confident identification and differentiation of pyrazine, pyrimidine, and pyridazine. The presented information is invaluable for researchers working with these important heterocyclic scaffolds in a wide range of chemical and biological applications.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.montana.edu [chemistry.montana.edu]
- 8. pubs.aip.org [pubs.aip.org]
assessing the efficiency of different catalysts in pyrazine coupling reactions
A Comparative Guide to Catalyst Efficiency in Pyrazine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrazine rings through cross-coupling reactions is a cornerstone in the synthesis of a multitude of biologically active compounds and functional materials. The choice of catalyst is paramount, directly influencing yield, selectivity, reaction time, and overall process efficiency. This guide provides a comparative assessment of different catalysts employed in common pyrazine coupling reactions, supported by experimental data and detailed protocols to aid in catalyst selection and methods development.
Data Presentation: Catalyst Performance in Pyrazine Coupling Reactions
The following tables summarize the performance of various catalytic systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving pyrazine substrates. Direct comparison of catalyst efficiency can be challenging due to variations in reaction conditions across different studies. Therefore, reaction parameters are provided to contextualize the performance data.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Halogenated Pyrazines
| Catalyst System (mol%) | Pyrazine Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | 2-Amino-5-bromopyrazine | Pyridylboronic Acid | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 8 | 69 | [1] |
| Pd(dppf)Cl₂ (5) | Activated Bromopyrazines | Biphenyl boronic acid | Cs₂CO₃ | - | - | - | 85-100 | [2] |
| Pd(PPh₃)₄ | 2,5-Dibromo-3,6-dimethylpyrazine | 2-Methoxybenzeneboronic acid | - | - | - | - | 76 | [2][3] |
| Pd(OAc)₂/SPhos (2) | 2-Chloropyridine* | Pyridine-3-boronic acid | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High | [4] |
| PdCl₂(dppf) | 2,5-Diiodopyrazine | Phenylboronic Acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | [5] |
*Note: 2-Chloropyridine is used as a proxy for the challenging coupling of chloropyrazines, demonstrating the efficacy of modern catalyst systems.[4]
Table 2: Comparison of Catalysts for the Buchwald-Hartwig Amination of Halogenated Pyrazines
| Catalyst System (mol%) | Pyrazine Substrate | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | Bromopyridine | Various Amines | NaOtBu | Toluene | 80-110 | 12-24 | Good-Excellent | [6] |
| Pd(OAc)₂ / SPhos | Bromopyridine | Various Amines | NaOtBu | Toluene | 80-110 | 12-24 | Good-Excellent | [6] |
| NiBr₂·3H₂O (5) / CN-OAm (photocatalyst) | Electron-deficient aryl chlorides | Pyrrolidine | - | - | - | - | Moderate | [7] |
| Pd precatalyst / tBuBrettPhos (L4) | Unprotected Bromoimidazoles | 3-Propylphenylamine | - | - | RT | 12 | 87 | [8] |
*Note: Data for bromopyridines and other challenging nitrogen-containing heterocycles are included to provide insight into effective catalyst systems for the amination of pyrazines.[6][7][8]
Table 3: Comparison of Catalysts for the Sonogashira Coupling of Halogenated Pyrazines
| Catalyst System (mol%) | Pyrazine Substrate | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [Pd(allyl)Cl]₂ / PPh₃ | Chloropyrazine | Phenylacetylene | - | - | - | - | Quantitative | [2] |
| Pd(PPh₃)₂Cl₂ / CuI | 2,5-Diiodopyrazine | Phenylacetylene | Et₃N | THF | RT | 4 | 92 | [5][9] |
| PdCl₂(PPh₃)₂ (3) | Aryl Halides | Terminal Alkynes | TBAF | Solvent-free | - | - | Moderate-Excellent | [10] |
| CuI / Methionine | Aryl Halides | Phenylacetylene | - | - | - | - | Good | [11] |
*Note: General methods for Sonogashira coupling of aryl halides are included to show catalyst systems that could be applicable to pyrazine substrates.[10][11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and meaningful comparison of catalytic performance. Below are representative experimental protocols for key pyrazine coupling reactions.
General Procedure for Suzuki-Miyaura Cross-Coupling of a Chloropyrazine
This protocol is adapted from established methods for the coupling of challenging heteroaryl chlorides.[4][12]
1. Reagent Preparation and Reaction Setup:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the chloropyrazine (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂; 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos; 0.04 mmol, 4 mol%), and the base (e.g., Cs₂CO₃; 2.0 mmol, 2.0 eq.).
-
Seal the flask with a septum.
2. Solvent Addition:
-
Add the anhydrous and degassed solvent system (e.g., 1,4-dioxane/water, 5:1 v/v, 6 mL) via syringe.
3. Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 18 hours), monitoring the reaction progress by TLC or LC-MS.
4. Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of a Bromopyrazine
This protocol is based on general procedures for the amination of bromo-azaheterocycles.[13]
1. Reagent Preparation and Reaction Setup:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), the bromopyrazine (1.0 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Seal the tube.
2. Solvent and Amine Addition:
-
Remove the tube from the glovebox and add the amine (1.2 mmol) and anhydrous solvent (e.g., toluene, 5 mL) under an inert atmosphere.
3. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 12-24 hours).
4. Work-up and Purification:
-
After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations: Workflows and Mechanisms
Experimental Workflow for Catalyst Screening
The following diagram illustrates a systematic workflow for assessing the efficiency of different catalysts in a pyrazine coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Analysis of Pyrazine Derivatives in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the three primary analytical techniques for the quantitative analysis of pyrazine derivatives in a reaction mixture: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of the most appropriate method is critical for accurate monitoring of reaction progress, yield determination, and impurity profiling in drug development and chemical synthesis. This document presents a head-to-head comparison of these techniques, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison
The choice of analytical technique for quantifying pyrazine derivatives depends on several factors, including the volatility and polarity of the analytes, the complexity of the reaction matrix, and the specific requirements for sensitivity and accuracy.
| Feature | GC-MS | HPLC | qNMR |
| Principle | Separation by volatility and polarity, followed by mass-based detection and quantification. | Separation by polarity, followed by UV or mass-based detection and quantification. | Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei. |
| Sample Volatility | Required | Not required | Not required |
| Sensitivity | High (ng/mL to pg/mL) | Moderate to High (µg/mL to ng/mL) | Moderate (mg/mL to µg/mL) |
| Selectivity | High (mass fragmentation patterns) | Moderate to High (retention time and detector) | High (unique chemical shifts) |
| Isomer Separation | Challenging for positional isomers with similar mass spectra.[1] | Generally effective with appropriate column and mobile phase selection. | Excellent for distinguishing isomers. |
| Quantification | Requires certified reference standards for each analyte. | Requires certified reference standards for each analyte. | Can use a single certified internal standard for multiple analytes; can also be a primary ratio method without a standard.[2] |
| Sample Throughput | Moderate to High | High | Low to Moderate |
Quantitative Performance Data
The following tables summarize typical quantitative performance data for the analysis of pyrazine derivatives by GC-MS, HPLC, and qNMR. It is important to note that these values can vary significantly depending on the specific instrumentation, method parameters, and the complexity of the sample matrix.
Table 1: Quantitative Performance of GC-MS for Pyrazine Derivatives
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| Various Pesticides | 0.28–2.00 µg/kg | 0.94–6.65 µg/kg | ≥ 0.9950 | [3] |
| Organochlorine Pesticides | 0.5 - 9.0 ng/g | 3.0 - 30 ng/g | Not Specified | [4] |
| Various Pesticides in Wheat | 0.1 - 4 µg/kg (for 86% of compounds) | Not Specified | Not Specified | [5] |
Table 2: Quantitative Performance of HPLC for Pyrazine Derivatives
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| 16 Pyrazines in Baijiu | Not specified | Not specified, but method validated | ≥ 0.99 | [6][7] |
| Synthetic Dyes | 0.8 - 8.4 µg/g | 2.2 - 25.4 µg/g | 0.999 | [8] |
| Cinnarizine | 0.0113 µg/ml | 0.0345 µg/ml | Not Specified | [9] |
| Piracetam | 0.0181 µg/ml | 0.0550 µg/ml | Not Specified | [9] |
Table 3: Quantitative Performance of qNMR for Pyrazine Derivatives
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| Sulfasalazine | 0.02 mg/mL | 0.07 mg/mL | 0.9991 | [10] |
| Orlistat | Not specified but validated | Not specified but validated | 0.99996 - 0.99997 | [11] |
| Trimethylamine | 0.1 mg/100g | 0.4 mg/100g | Not Specified | [12] |
Experimental Workflows and Protocols
Detailed methodologies are crucial for reproducible and accurate quantitative analysis. The following sections outline the typical experimental workflows and protocols for each technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile pyrazine derivatives.[13]
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Quench the reaction and extract the pyrazine derivatives into a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate to a known volume.
-
Prepare a calibration curve using certified reference standards of the target pyrazine derivatives.
-
Add a suitable internal standard to both the sample and calibration standards for improved accuracy.[14]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., DB-5ms, HP-5ms).[14]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program: Start at a low temperature (e.g., 40-60°C), hold for a few minutes, then ramp to a final temperature (e.g., 240-280°C).[14]
-
Mass Spectrometer:
-
-
Data Analysis:
-
Identify the pyrazine derivatives based on their retention times and mass spectra.
-
Quantify the analytes by integrating the peak areas of characteristic ions and comparing them to the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of pyrazine derivatives, including those that are non-volatile or thermally labile.[15]
Experimental Protocol: HPLC
-
Sample Preparation:
-
Quench the reaction and dilute a known amount of the reaction mixture with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Prepare a calibration curve using certified reference standards of the target pyrazine derivatives.
-
-
Instrumentation and Conditions:
-
HPLC System: Equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).
-
Column: A reversed-phase C18 or a specialized column like SHARC 1 is commonly used.[16]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[7][16] The composition can be isocratic or a gradient.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.[16]
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40°C) for reproducible retention times.[7]
-
Detection: UV detection at a wavelength where the pyrazine derivatives absorb (e.g., 270-280 nm) or mass spectrometry for higher selectivity and sensitivity.[7][16]
-
-
Data Analysis:
-
Identify the pyrazine derivatives based on their retention times.
-
Quantify the analytes by integrating the peak areas and comparing them to the calibration curve.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides both structural and quantitative information. A key advantage is its ability to quantify multiple analytes using a single internal standard of known purity.[17]
Experimental Protocol: qNMR
-
Sample Preparation:
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Pulse Sequence: A standard 1D proton pulse sequence is typically used.
-
Key Parameters for Quantification:
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation between scans.[19]
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 250 for <1% integration error).[19]
-
Pulse Angle: A 90° pulse is often used.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, and perform accurate phase and baseline correction.
-
Integrate the non-overlapping signals of the pyrazine derivatives and the internal standard.
-
Calculate the concentration of each analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Conclusion and Recommendations
The choice of the optimal analytical method for the quantitative analysis of pyrazine derivatives in a reaction mixture is a critical decision that impacts the accuracy and efficiency of research and development.
-
GC-MS is the method of choice for volatile and semi-volatile pyrazine derivatives where high sensitivity is required. However, careful method development is necessary to resolve isomeric compounds.
-
HPLC offers greater versatility for a broader range of pyrazine derivatives, including non-volatile and polar compounds . It is often associated with simpler sample preparation and higher throughput, making it suitable for routine analysis.
-
qNMR is an invaluable tool for structural confirmation and accurate quantification without the need for specific reference standards for each analyte . It is particularly useful for the analysis of complex mixtures and for obtaining highly accurate results, although its sensitivity is generally lower than that of MS-based methods.
For a comprehensive understanding of a reaction mixture, a combination of these techniques is often employed. For instance, HPLC or GC-MS can be used for routine monitoring, while qNMR can be utilized for the definitive quantification of key products and impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. usp.org [usp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of new approach of GC-HRMS (Q-Orbitrap) to GC-MS/MS (triple-quadrupole) in analyzing the pesticide residues and contaminants in complex food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. journal-innovations.com [journal-innovations.com]
- 10. researchgate.net [researchgate.net]
- 11. The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cris.unibo.it [cris.unibo.it]
- 13. news-medical.net [news-medical.net]
- 14. benchchem.com [benchchem.com]
- 15. biosynce.com [biosynce.com]
- 16. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 17. emerypharma.com [emerypharma.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Safety Operating Guide
Proper Disposal of 2-(Bromomethyl)pyrazine Hydrobromide: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of 2-(Bromomethyl)pyrazine hydrobromide is critical to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper management of this hazardous chemical.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling at all times. The primary hazards associated with this compound are summarized below.
Table 1: Hazard Identification and Safety Precautions
| Hazard Classification | GHS Hazard Statement(s) | Precautionary Statement(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage.[1][2][3] | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] P363: Wash contaminated clothing before reuse.[1] |
| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4][5] P310: Immediately call a POISON CENTER or doctor/physician.[1][5] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and/or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Ensure gloves are inspected prior to use and are replaced immediately if contaminated or damaged. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working in an area with inadequate ventilation or when the potential for dust or aerosol generation exists. |
Disposal Workflow
The following workflow outlines the step-by-step procedure for the disposal of this compound. On-site chemical neutralization is not recommended due to the hazardous nature of the compound and its unpredictable reactions. The primary method of disposal is through a licensed and approved hazardous waste disposal facility.
Caption: Disposal workflow for this compound.
Experimental Protocol: Spill Decontamination
In the event of a spill, immediate and appropriate action is required to mitigate exposure and contamination.
Minor Spill (within a chemical fume hood):
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Ensure Proper PPE: Don the appropriate PPE as outlined in Table 2.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water.
-
Waste Disposal: All materials used for cleanup must be placed in the hazardous waste container.
-
Reporting: Report the incident to your laboratory supervisor and EHS department.
Major Spill (outside of a chemical fume hood or a large volume):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the affected area and prevent entry.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team and EHS department.
-
Do Not Attempt to Clean: A major spill should only be handled by trained emergency response personnel.
Logical Relationship of Disposal Considerations
The proper disposal of this compound is governed by a hierarchy of safety and regulatory considerations.
Caption: Key factors influencing disposal procedures.
It is imperative to consult your institution's specific safety and disposal protocols, as they may have additional requirements. Always err on the side of caution when handling hazardous materials.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Bromomethyl)pyrazine Hydrobromide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 2-(Bromomethyl)pyrazine hydrobromide, a compound requiring careful management in the laboratory. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause severe skin burns, eye damage, and is harmful if swallowed.[1][2] Inhalation of dust or fumes may also be harmful. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile or Neoprene, double-gloved | Provides a robust barrier against skin contact with the corrosive and toxic solid. |
| Body Protection | Laboratory Coat | Chemical-resistant, long-sleeved | Protects skin and personal clothing from splashes and spills. |
| Apron | Chemical-resistant | Recommended when handling larger quantities or during procedures with a higher risk of splashing. | |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles | Protects eyes from dust particles and chemical splashes. |
| Face Shield | - | To be worn in conjunction with safety goggles, especially when handling larger quantities or during vigorous mixing, to protect the entire face. | |
| Respiratory Protection | Respirator | NIOSH-approved N95 or higher respirator | Essential to prevent inhalation of the harmful dust, especially when handling the solid powder outside of a certified chemical fume hood. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the container in a cool, dry, well-ventilated area, away from incompatible materials. Recommended storage temperature is between 2-8°C.[2]
-
Keep the container tightly closed when not in use.
Handling and Weighing
-
All handling of this compound solid must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure an eyewash station and safety shower are readily accessible.
-
When weighing, use a tared container inside the fume hood. Avoid creating dust by gently scooping the material.
-
After weighing, carefully seal the primary container and decontaminate the exterior and the weighing utensils.
Experimental Use
-
When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.
-
If the compound is to be dissolved, add the solvent to the solid in a controlled manner.
-
Ensure all work is performed within the fume hood.
Diagram 1: Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
Table 2: First-Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Cleanup
-
Small Spills (in a fume hood):
-
Wear the appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Diagram 2: Emergency Response Logic
Caption: A decision-making diagram for responding to a spill or personal exposure.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. This compound is classified as a toxic solid (UN number 2811).[1]
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, etc.), and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste. Do not mix with other waste streams unless specifically instructed by your institution's EHS department.
Disposal Procedure
-
All waste must be disposed of through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of toxic and halogenated organic waste.
-
Do not dispose of this chemical down the drain or in regular trash.
By implementing these safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before working with any hazardous chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
